1-Bromo-4,4,4-trifluorobutane
Description
The exact mass of the compound 4-Bromo-1,1,1-trifluorobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,1,1-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAQXHNJOFNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334529 | |
| Record name | 4-Bromo-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-81-5 | |
| Record name | 4-Bromo-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,1,1-trifluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1-Bromo-4,4,4-trifluorobutane" physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4,4,4-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 406-81-5) is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique molecular structure, featuring a reactive bromine atom and a stable trifluoromethyl group, makes it a valuable building block for introducing trifluorobutyl moieties into more complex molecules.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, general experimental methodologies for their determination, and a visualization of its structural characteristics relevant to its chemical reactivity.
Chemical Identity and Structure
This compound is a colorless liquid with a faint, sweet odor.[3] Its structure consists of a four-carbon chain with a bromine atom at one end and a trifluoromethyl group at the other.[2][3]
-
IUPAC Name: 4-bromo-1,1,1-trifluorobutane[4]
-
CAS Number: 406-81-5[5]
-
Synonyms: 4,4,4-Trifluoro-1-bromobutane, 4,4,4-Trifluorobutyl bromide[1][4]
-
InChIKey: DBCAQXHNJOFNGC-UHFFFAOYSA-N[4]
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. This data is essential for designing synthetic routes, understanding its behavior in different solvents, and for purification processes.
| Property | Value | Source(s) |
| Molecular Weight | 190.99 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [1][6][7] |
| Boiling Point | 103 - 105 °C | [1][6] |
| Density | 1.555 g/cm³ | [1] |
| Refractive Index (@ 20°C) | 1.3820 | [1][7] |
| Melting Point | No data available | [6] |
| Water Solubility | Sparingly soluble / Not miscible | [3] |
| Purity | ≥ 97.5% - 99% | [1][7] |
Experimental Protocols for Property Determination
While specific, detailed experimental protocols for this compound are proprietary to manufacturers, the following are standard methodologies used to determine the key properties listed above.
-
Boiling Point Determination: The boiling point is typically measured at atmospheric pressure using distillation. A sample of the liquid is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which it actively boils and condenses) is recorded. For accuracy, the thermometer is placed so that the bulb is just below the level of the side-arm of the distillation flask.
-
Density Measurement: The density of a liquid can be determined using a pycnometer or a digital density meter. A pycnometer is a flask with a specific, known volume. It is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the known volume. Digital density meters measure the oscillation of a U-shaped tube filled with the sample to determine its density.
-
Refractive Index Measurement: The refractive index is measured using a refractometer, often an Abbé refractometer. A small drop of the liquid is placed on the prism, and light is passed through it. The instrument measures the angle at which the light is bent (refracted), which is a characteristic property of the substance. The measurement is typically temperature-controlled, commonly at 20°C.
-
Purity Analysis (Gas Chromatography - GC): The purity, or assay, is most commonly determined by Gas Chromatography (GC). A small, volatilized sample is injected into a long column. An inert carrier gas flows through the column. Different components of the sample travel through the column at different rates depending on their chemical properties. A detector at the end of the column records the time and amount of each component, allowing for the calculation of the percentage purity of the target compound.[7]
Chemical Reactivity and Applications
The physicochemical properties of this compound directly influence its reactivity and utility as a chemical intermediate.
-
Reactive Site: The carbon-bromine bond is the primary site of reactivity. Bromine is a good leaving group, making the compound an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[1][2] This allows for the straightforward introduction of the 4,4,4-trifluorobutyl group into various molecules.
-
Influence of the Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and highly lipophilic. Its incorporation into drug candidates can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity.[8]
-
Applications: Due to these features, this compound is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] It is also used in materials science for creating specialty polymers and coatings with enhanced thermal and chemical resistance.[1]
Visualization of Structural Features
The following diagram illustrates the key structural components of this compound and their relationship to its primary chemical function as an alkylating agent.
Caption: Key functional groups of this compound and their influence on its chemical properties.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.[5][9] If exposed to high temperatures, it may emit toxic fumes.[3]
Conclusion
This compound is a versatile and valuable reagent for modern chemical synthesis. Its well-defined physicochemical properties, dominated by the reactivity of its bromine atom and the stabilizing effects of the trifluoromethyl group, make it a preferred building block for developing advanced materials and biologically active molecules. A thorough understanding of its properties and safe handling procedures is crucial for its effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. L10237.03 [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
"1-Bromo-4,4,4-trifluorobutane" synthesis and characterization
An In-depth Technical Guide to 1-Bromo-4,4,4-trifluorobutane: Synthesis and Characterization
Introduction
This compound is a fluorinated organic compound of significant interest in the pharmaceutical and materials science sectors.[1][2] The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[1] This guide provides a detailed overview of a common synthetic route to this compound and the analytical methods used for its characterization.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₄H₆BrF₃ |
| Molecular Weight | 190.99 g/mol [5] |
| CAS Number | 406-81-5[4] |
| Appearance | Clear, colorless to yellow liquid[3] |
| Refractive Index (n20/D) | 1.3800-1.3845[3] |
| Purity (by GC) | ≥97.5%[3] |
Synthesis of this compound
A plausible and widely used method for the synthesis of 1-bromoalkanes from primary alcohols is the reaction with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[6] The following is a representative experimental protocol for the synthesis of this compound from its precursor, 4,4,4-trifluorobutan-1-ol.
Reaction Scheme
3 CF₃CH₂CH₂CH₂OH + PBr₃ → 3 CF₃CH₂CH₂CH₂Br + H₃PO₃
Experimental Protocol
Materials:
-
4,4,4-trifluorobutan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4,4-trifluorobutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Characterization
A thorough characterization is necessary to confirm the structure and purity of the synthesized this compound. The expected outcomes from various spectroscopic techniques are detailed below.
Spectroscopic Data
The predicted spectroscopic data for this compound are summarized in Table 2.
| Technique | Data Type | Predicted Values and Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~3.4 ppm (triplet, 2H, -CH ₂Br), ~2.5 ppm (multiplet, 2H, -CH ₂-), ~2.3 ppm (multiplet, 2H, -CH ₂CF₃) |
| ¹³C NMR | Chemical Shift (δ) | ~126 ppm (quartet, -C F₃), ~34 ppm (quartet, -C H₂CF₃), ~31 ppm (-C H₂-), ~29 ppm (-C H₂Br) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 2975-2850 cm⁻¹ (C-H stretching), 1350-1150 cm⁻¹ (C-F stretching), 650-550 cm⁻¹ (C-Br stretching)[7] |
| Mass Spectrometry | m/z | 190/192 (M⁺, molecular ion with ⁷⁹Br/⁸¹Br isotopes), 111 (M⁺ - Br), further fragmentation[8][9] |
General Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: A thin film of the liquid sample is analyzed to identify the presence of characteristic functional groups based on their vibrational frequencies.[7]
-
Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are determined to confirm the molecular weight and deduce the structure. The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern.[8][9]
Visual Workflows
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Characterization Workflow
Caption: A standard workflow for the characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. azooptics.com [azooptics.com]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Data of 1-Bromo-4,4,4-trifluorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organofluorine compound 1-Bromo-4,4,4-trifluorobutane. The information detailed herein is essential for the structural elucidation and quality control of this compound in research and development settings, particularly within the pharmaceutical and materials science industries. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: this compound
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet (t) | 2H | -CH₂-Br |
| ~2.4 | Multiplet (m) | 2H | -CH₂-CH₂-Br |
| ~2.2 | Multiplet (m) | 2H | -CF₃-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~125 | Quartet (q) | -CF₃ |
| ~33 | Triplet (t) | -CH₂-Br |
| ~30 | Triplet (t) | -CH₂-CH₂-Br |
| ~28 | Triplet of Quartets (tq) | -CF₃-CH₂- |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -65 | Triplet (t) | -CF₃ |
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule.
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch |
| ~1450 | Medium | C-H bend |
| ~1250 | Strong | C-F stretch |
| ~1150 | Strong | C-F stretch |
| ~650 | Medium | C-Br stretch |
Data sourced from FTIR spectra available on PubChem, acquired using a Bruker Tensor 27 FT-IR instrument.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 192/190 | Moderate | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br) |
| 111 | High | [M-Br]⁺ |
| 91 | High | [C₄H₄F₂]⁺ |
| 69 | Moderate | [CF₃]⁺ |
Data based on GC-MS information from PubChem.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition: The spectrum is acquired over a wide spectral range (e.g., +50 to -250 ppm) due to the large chemical shift dispersion of fluorine. Proton decoupling can be employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid sample, a thin film of this compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For this volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities and the solvent.
-
Mass Spectrometry (MS): The separated components exiting the GC column are introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1,1,1-trifluorobutane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
An In-depth Technical Guide to 1-Bromo-4,4,4-trifluorobutane: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling protocols, and an overview of the synthetic applications of 1-Bromo-4,4,4-trifluorobutane (CAS No. 406-81-5). This fluorinated organic compound is a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials due to its ability to introduce the trifluoromethylbutyl group into molecular structures.[1]
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] It is characterized by the presence of a bromine atom and a trifluoromethyl group, which impart unique reactivity and properties.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆BrF₃ | [2][5] |
| Molecular Weight | 190.99 g/mol | [2][6] |
| CAS Number | 406-81-5 | [2][3][4] |
| Appearance | Clear colorless or white to yellow liquid | [1][2] |
| Boiling Point | 103 - 105 °C | [2][5] |
| Density | 1.555 g/cm³ | [2] |
| Refractive Index | 1.3820 (@ 20°C) | [1][2] |
| Water Solubility | Not miscible in water | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The compound is a skin, eye, and respiratory irritant.[4][5][7]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5][6] |
Precautionary Statements: [4][5][7]
-
P261: Avoid breathing fumes, mist, spray, vapors.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.
Safe Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:[4][5][7]
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5]
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7]
-
Do not eat, drink, or smoke when using this product.[4]
Storage Conditions
-
Keep the container tightly closed to prevent moisture ingress.[4][7]
-
Store away from incompatible materials such as strong oxidizing agents.[4][8]
Emergency Procedures
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Spill and Leak Procedures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate unnecessary personnel.[4][5]
-
Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[4][5] Do not let the product enter drains.[9]
Experimental Protocols: Synthetic Applications
This compound is a versatile reagent primarily used for introducing the 4,4,4-trifluorobutyl moiety into organic molecules. This is typically achieved through nucleophilic substitution reactions or by forming an organometallic reagent, such as a Grignard reagent, for subsequent reactions.[1][5]
Representative Protocol for Nucleophilic Substitution
The following is a representative, non-validated protocol for a nucleophilic substitution reaction using this compound with a generic nucleophile (Nu-). This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and reaction conditions.
Objective: To synthesize a 4,4,4-trifluorobutylated compound via nucleophilic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., a sodium phenoxide, a sodium thiophenoxide, or a primary/secondary amine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Charge the flask with the nucleophile (1.0 equivalent) and the anhydrous solvent.
-
Stir the mixture under an inert atmosphere.
-
Slowly add this compound (1.0-1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired 4,4,4-trifluorobutylated compound.
Formation of a Grignard Reagent
This compound can be used to prepare the corresponding Grignard reagent, 4,4,4-trifluorobutylmagnesium bromide. This organometallic intermediate can then react with various electrophiles (e.g., aldehydes, ketones, esters, CO₂) to form new carbon-carbon bonds.[7][10] The general procedure involves the reaction of this compound with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.[2][10]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Stability and Reactivity
This compound is stable under normal storage conditions.[5] However, it should be kept away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][8] Hazardous decomposition products that may be formed under fire conditions include carbon monoxide, carbon dioxide, hydrogen fluoride gas, and hydrogen bromide.[8]
Toxicological Information
There is limited specific toxicological data available for this compound. The primary known health effects are irritation to the skin, eyes, and respiratory system.[4][5][7] It is not classified as a carcinogen by ACGIH, IARC, or NTP.[8]
Conclusion
This compound is a valuable synthetic intermediate with important applications in the pharmaceutical and agrochemical industries. Its handling requires strict adherence to safety protocols due to its irritant properties. By following the guidelines outlined in this technical guide, researchers and scientists can safely utilize this compound to advance their research and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
An In-depth Technical Guide to 1-Bromo-4,4,4-trifluorobutane
This guide provides essential information regarding the chemical properties of 1-Bromo-4,4,4-trifluorobutane, a key fluorinated compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize fluorinated compounds in their work.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₄H₆BrF₃[1][2][3][4] |
| Molecular Weight | 190.99 g/mol [2][3][4] |
| Monoisotopic Mass | 189.96050 Da[1][3] |
| Appearance | Clear colorless or white to yellow liquid[2] |
| Boiling Point | 103 - 105 °C[2] |
| Density | 1.555 g/mL[2] |
| CAS Number | 406-81-5[1][2][3] |
Chemical Structure
The structural formula of this compound is a butane chain where one terminal methyl group is substituted with three fluorine atoms, and the other terminal carbon is bonded to a bromine atom. This unique structure, particularly the trifluoromethyl group, enhances the stability and performance of molecules into which it is incorporated.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-4,4,4-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-4,4,4-trifluorobutane (CAS No. 406-81-5). This fluorinated organic compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its physicochemical properties essential for its effective application. This document consolidates available data on its solubility in aqueous and organic solvents and discusses its chemical stability under various conditions. Furthermore, it outlines standardized experimental protocols for the precise determination of these properties, adhering to internationally recognized guidelines.
Introduction
This compound is a colorless liquid with the chemical formula C4H6BrF3. Its structure, featuring a trifluoromethyl group, imparts unique properties that are highly sought after in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A clear understanding of the solubility and stability of this reagent is paramount for its handling, storage, and application in synthetic chemistry, particularly in the context of drug development where reaction conditions and formulations are critical.
Solubility Profile
The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. Based on available data and the general principles of solubility for halogenated alkanes, the solubility profile of this compound is summarized below.
Aqueous Solubility
This compound is reported to be sparingly soluble or not miscible in water.[1] This low aqueous solubility is characteristic of haloalkanes. The energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the energy released upon the formation of new interactions between the haloalkane and water.
Solubility in Organic Solvents
As a general trend for haloalkanes, this compound is expected to be soluble in a range of common organic solvents. This is due to the "like dissolves like" principle, where the intermolecular forces in the haloalkane and the organic solvent are of a similar nature (van der Waals forces and dipole-dipole interactions).
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble |
| Polar Protic | Methanol, Ethanol | Soluble |
| Nonpolar | Hexane, Toluene | Soluble |
| Halogenated | Dichloromethane, Chloroform | Soluble |
| Aqueous | Water | Sparingly Soluble / Immiscible |
Stability Profile
The stability of this compound is a key consideration for its storage and handling, as well as for its use in chemical reactions.
General Stability
Under recommended storage conditions, in a cool, dry, and well-ventilated area away from direct light, this compound is a stable compound.
Incompatibility
The compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2] Contact with these substances can lead to decomposition.
Thermal Decomposition
Exposure to high temperatures can cause decomposition, leading to the emission of toxic fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride gas, and hydrogen bromide.[2]
Photochemical Stability
While specific photodegradation studies on this compound are not widely published, the carbon-bromine bond can be susceptible to cleavage upon exposure to UV light.
Experimental Protocols
To obtain precise quantitative data on the solubility and stability of this compound, standardized experimental protocols should be followed. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.
Determination of Water Solubility (OECD Guideline 105)
This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.
-
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
-
Apparatus: Constant temperature bath, analytical balance, pH meter, and an appropriate analytical instrument (e.g., GC, HPLC).
-
Procedure (Flask Method):
-
Add an excess amount of this compound to a known volume of water in a flask.
-
Agitate the flask at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).
-
Allow the mixture to stand to separate the phases.
-
Carefully sample the aqueous phase, ensuring no undissolved substance is included.
-
Analyze the concentration of this compound in the sample using a validated analytical method.
-
Repeat the determination at different temperatures if required.
-
Stability Testing
This test determines the rate of hydrolysis of a chemical in aqueous solutions at different pH values.
-
Principle: The test substance is dissolved in a series of buffer solutions at various pH levels (e.g., 4, 7, and 9) and maintained at a constant temperature. The concentration of the test substance is measured at different time intervals to determine the rate of hydrolysis.
-
Procedure:
-
Prepare buffer solutions at the desired pH values.
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions at a constant temperature.
-
At specific time points, withdraw aliquots and analyze the concentration of the remaining this compound.
-
Calculate the hydrolysis rate constant (k) for each pH.
-
This guideline is used to determine the potential for a chemical to be degraded by sunlight in an aqueous environment.
-
Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight. The concentration of the substance is monitored over time to determine the rate of photodegradation.
-
Procedure:
-
Prepare an aqueous solution of this compound.
-
Expose the solution to a calibrated light source (e.g., xenon arc lamp) in a temperature-controlled chamber.
-
Run a dark control in parallel to account for non-photolytic degradation.
-
At various time intervals, sample the solutions and analyze for the concentration of the parent compound and any major degradation products.
-
Calculate the photodegradation rate constant and half-life.
-
Signaling Pathways of Degradation
While specific degradation pathways for this compound have not been extensively elucidated in the literature, potential degradation mechanisms can be inferred based on its chemical structure.
Hydrolysis
Under aqueous conditions, particularly at elevated temperatures or extreme pH, this compound can undergo nucleophilic substitution (hydrolysis) to replace the bromine atom with a hydroxyl group, forming 4,4,4-trifluorobutan-1-ol.
Photodegradation
Upon absorption of UV radiation, the C-Br bond, being the weakest bond in the molecule, is likely to undergo homolytic cleavage, generating a 4,4,4-trifluorobutyl radical and a bromine radical. These radical species can then participate in a variety of secondary reactions.
Conclusion
This compound is a valuable reagent with a solubility profile characteristic of halogenated alkanes, being sparingly soluble in water and soluble in common organic solvents. It is stable under standard storage conditions but is susceptible to degradation in the presence of strong reagents and at elevated temperatures. For precise quantitative analysis of its solubility and stability, adherence to standardized protocols, such as the OECD guidelines, is strongly recommended. Further research to generate specific quantitative data for this compound would be highly beneficial for its broader application in research and development.
References
1-Bromo-4,4,4-trifluorobutane: A Versatile Fluorinated Building Block in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4,4,4-trifluorobutane has emerged as a pivotal fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a terminal trifluoromethyl group and a reactive bromo substituent makes it an invaluable synthon for introducing the 4,4,4-trifluorobutyl moiety. This strategic incorporation can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target compounds. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, complete with detailed experimental protocols and applications in medicinal chemistry and materials science.
Introduction
The strategic introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in modern drug discovery and materials science.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key molecular properties such as lipophilicity, acidity/basicity, and metabolic stability.[3][4] this compound (CAS No. 406-81-5) serves as a readily accessible and versatile reagent for introducing the trifluoromethylbutyl fragment, enabling chemists to explore novel chemical space and design next-generation molecules with enhanced performance characteristics.[3][5] This guide will delve into the technical details of this important building block.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H6BrF3 | [5][6] |
| Molecular Weight | 190.99 g/mol | [5][7] |
| CAS Number | 406-81-5 | [5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [5][8] |
| Boiling Point | 103 - 105 °C | [5] |
| Density | 1.555 g/mL | [5] |
| Refractive Index | 1.3800 - 1.3845 @ 20°C | [5][8] |
| Solubility | Sparingly soluble in water | [6] |
Synthesis of this compound
While commercially available, understanding the synthetic routes to this compound can be valuable for process development and cost analysis. A common laboratory-scale synthesis involves the radical addition of hydrogen bromide to 4,4,4-trifluorobut-1-ene.
Experimental Protocol: Radical Addition of HBr to 4,4,4-Trifluorobut-1-ene
Materials:
-
4,4,4-Trifluorobut-1-ene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Radical initiator (e.g., dibenzoyl peroxide or AIBN)
-
Anhydrous solvent (e.g., hexane or heptane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Gas inlet tube
-
Condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
A solution of 4,4,4-trifluorobut-1-ene and a catalytic amount of a radical initiator in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
The reaction mixture is cooled in an ice bath.
-
Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise, while stirring. The reaction is typically exothermic and should be controlled.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC or TLC).
-
The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of transformations.
Nucleophilic Substitution Reactions
The primary application of this compound is in nucleophilic substitution reactions, where the bromide is displaced by a wide range of nucleophiles to introduce the 4,4,4-trifluorobutyl group.[3][5]
Caption: General scheme of nucleophilic substitution.
Common Nucleophiles:
-
O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.
-
N-Nucleophiles: Amines, amides, and azides to form substituted amines and other nitrogen-containing compounds.
-
S-Nucleophiles: Thiols and thiolates to form thioethers.
-
C-Nucleophiles: Enolates, organometallics, and cyanides to form new carbon-carbon bonds.
Experimental Protocol: Synthesis of a 4,4,4-Trifluorobutyl Ether
Materials:
-
This compound
-
An alcohol or phenol
-
A non-nucleophilic base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Separatory funnel
Procedure:
-
To a stirred suspension of a base (e.g., sodium hydride, 1.2 eq.) in an anhydrous solvent (e.g., DMF) in a round-bottom flask, the alcohol or phenol (1.0 eq.) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.
-
This compound (1.1 eq.) is added to the reaction mixture.
-
The reaction is heated (e.g., to 60-80 °C) and monitored by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired ether.
Grignard Reagent Formation and Subsequent Reactions
This compound can be converted into its corresponding Grignard reagent, which is a powerful carbon nucleophile for the formation of new carbon-carbon bonds.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L10237.03 [thermofisher.com]
An In-depth Technical Guide to the Reactivity and Functional Groups of 1-Bromo-4,4,4-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4,4,4-trifluorobutane is a key building block in modern organic synthesis, prized for its versatile reactivity and the desirable physicochemical properties conferred by its trifluoromethyl group. This technical guide provides a comprehensive overview of the core reactivity and functional group characteristics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its synthetic applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective utilization in the laboratory.
Introduction
This compound, with the chemical formula C₄H₆BrF₃, is a colorless liquid that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure is characterized by two key functional groups: a primary alkyl bromide and a terminal trifluoromethyl group. This unique combination of functionalities dictates its chemical behavior, making it a valuable synthon for the introduction of the 4,4,4-trifluorobutyl moiety into a wide range of molecular scaffolds. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide will delve into the specific reactivity of this compound, focusing on its participation in nucleophilic substitution reactions and the formation of organometallic reagents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 406-81-5 | [1][2] |
| Molecular Formula | C₄H₆BrF₃ | [1][2] |
| Molecular Weight | 190.99 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 103-105 °C at 760 mmHg | |
| Density | 1.555 g/cm³ | |
| Refractive Index | 1.3800-1.3845 @ 20°C | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | The spectrum shows four distinct signals corresponding to the four different proton environments in the molecule. | [4] |
| ¹³C NMR | The spectrum displays four signals, one for each of the unique carbon atoms. | [4] |
| ¹⁹F NMR | A single signal is observed due to the three equivalent fluorine atoms of the trifluoromethyl group. | [5][6][7] |
| IR Spectroscopy | Characteristic C-Br stretching vibrations are observed in the fingerprint region (~550-750 cm⁻¹). C-H stretching and bending vibrations are also present. | [8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine. |
Core Reactivity and Functional Groups
The reactivity of this compound is dominated by the interplay of its two primary functional groups: the bromo group and the trifluoromethyl group.
The Bromo Group: A Handle for Nucleophilic Substitution
The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This makes the compound an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[9] A wide variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse array of 4,4,4-trifluorobutyl-substituted compounds.
Caption: General scheme of nucleophilic substitution on this compound.
Table 3: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) |
| Azide | Sodium Azide (NaN₃) | 1-Azido-4,4,4-trifluorobutane | DMF, Heat | >95% |
| Amine (Primary) | R-NH₂ (excess) | N-(4,4,4-Trifluorobutyl)amine | Ethanol, Sealed tube, Heat | Varies |
| Alkoxide | R-ONa | 4,4,4-Trifluorobutyl ether | Anhydrous alcohol or THF | Good to Excellent |
| Phenoxide | Sodium Phenoxide (PhONa) | 4,4,4-Trifluorobutyl phenyl ether | DMF or Acetonitrile, Heat | High |
| Cyanide | Sodium Cyanide (NaCN) | 5,5,5-Trifluoropentanenitrile | DMSO, Heat | Good |
The Trifluoromethyl Group: Influencing Reactivity and Properties
The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group exerts a significant influence on the reactivity of the molecule. It deactivates the adjacent methylene group towards oxidation and can influence the acidity of neighboring C-H bonds. More importantly, the incorporation of the CF₃ group into organic molecules is a key strategy in drug design to modulate properties such as:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation.
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its membrane permeability and bioavailability.
-
Binding Affinity: The electrostatic properties of the CF₃ group can lead to favorable interactions with biological targets.
Key Synthetic Applications and Experimental Protocols
Grignard Reagent Formation and Subsequent Coupling Reactions
This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4,4,4-trifluorobutylmagnesium bromide. This organometallic intermediate is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles.
Caption: Workflow for Grignard reagent formation and subsequent coupling reaction.
Experimental Protocol: Synthesis of 1-Phenyl-5,5,5-trifluoropentan-1-ol via Grignard Reaction
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by the disappearance of the iodine color and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Phenyl-5,5,5-trifluoropentan-1-ol. Expected Yield: 70-85%.[1]
-
Table 4: Representative Grignard Coupling Reactions
| Electrophile | Product | Expected Yield (%) |
| Benzaldehyde | 1-Phenyl-5,5,5-trifluoropentan-1-ol | 70 - 85[1] |
| Acetone | 2-Methyl-6,6,6-trifluorohexan-2-ol | 65 - 80 |
| Carbon Dioxide (solid) | 5,5,5-Trifluoropentanoic acid | 60 - 75 |
Synthesis of Trifluoromethylated Heterocycles
This compound serves as a valuable precursor for the synthesis of various trifluoromethyl-containing heterocyclic compounds. The general strategy involves a nucleophilic substitution reaction with a bifunctional nucleophile, followed by an intramolecular cyclization.
Caption: General pathway for the synthesis of trifluoromethylated heterocycles.
Experimental Protocol: Synthesis of 3-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole
This is a conceptual multi-step synthesis that illustrates the potential application of this compound in heterocyclic synthesis.
-
Synthesis of 5,5,5-Trifluoropentanenitrile: React this compound with sodium cyanide in DMSO.
-
Formation of N-hydroxy-5,5,5-trifluoropentanimidamide: Treat the nitrile with hydroxylamine.
-
Cyclization: React the N-hydroxyimidamide with an orthoformate to yield the 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its dual functionality, comprising a reactive bromo group and a property-enhancing trifluoromethyl group, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its core reactivity, including quantitative data for key reactions and detailed experimental protocols. The ability to readily introduce the 4,4,4-trifluorobutyl moiety into diverse molecular architectures makes this compound an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development, where the strategic incorporation of fluorine can lead to compounds with improved pharmacological profiles. The provided workflows and protocols are intended to serve as a practical resource for the effective application of this compound in the synthesis of novel and functionalized molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Bromo-4,4,4-trifluorobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,4,4-trifluorobutane is a halogenated hydrocarbon that has emerged as a valuable building block in modern organic synthesis.[1] Its unique structure, featuring a terminal trifluoromethyl group and a reactive bromine atom, allows for the introduction of the 4,4,4-trifluorobutyl moiety into a wide range of organic molecules.[2] The presence of the trifluoromethyl group can significantly enhance the chemical and physical properties of the target compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This makes this compound a particularly attractive reagent in the development of novel pharmaceuticals and agrochemicals.[1][2] It also finds applications in materials science for the synthesis of specialty polymers and coatings with enhanced thermal and chemical resistance.[2]
This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, including detailed experimental protocols for key transformations, a summary of its physical and chemical properties, and essential safety and handling information.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆BrF₃ | [1] |
| Molecular Weight | 190.99 g/mol | [1] |
| CAS Number | 406-81-5 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 103-105 °C | [5] |
| Solubility | Sparingly soluble in water | [1] |
Applications in Organic Synthesis
This compound is a versatile reagent that participates in a variety of organic transformations, primarily through reactions involving the carbon-bromine bond. These include nucleophilic substitutions, organometallic reactions, and cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom in this compound is susceptible to displacement by a wide range of nucleophiles, providing a straightforward method for the introduction of the 4,4,4-trifluorobutyl group.
-
Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding 4,4,4-trifluorobutyl ethers.
-
Amine Alkylation: Primary and secondary amines can be alkylated to afford the corresponding N-(4,4,4-trifluorobutyl)amines.
-
Azide Formation: Displacement with sodium azide provides 4,4,4-trifluorobutyl azide, a precursor to other nitrogen-containing compounds.
-
Ester Synthesis: Carboxylate salts can be used to form 4,4,4-trifluorobutyl esters.
Caption: General scheme for nucleophilic substitution reactions.
Organometallic Reactions
This compound serves as a precursor to organometallic reagents, which are powerful nucleophiles for carbon-carbon bond formation.
-
Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent produces the corresponding Grignard reagent, 4,4,4-trifluorobutylmagnesium bromide. This reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters.[2][6][7][8][9]
-
Barbier Reaction: In a one-pot procedure, this compound can be reacted with a metal (e.g., magnesium, zinc, indium) in the presence of a carbonyl compound to directly form the corresponding alcohol.[10][11]
Caption: Pathways for Grignard and Barbier reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules.
-
Kumada Coupling: The Grignard reagent derived from this compound can be coupled with aryl or vinyl halides.[12][13][14]
-
Negishi Coupling: After conversion to an organozinc reagent, it can be coupled with various organic halides.[6][15][16]
-
Stille Coupling: As an organostannane derivative, it can react with organic halides.[4][17][18][19]
-
Buchwald-Hartwig Amination: Direct coupling with amines to form C-N bonds.[8][9][20][21][22]
-
Ullmann Condensation: Copper-catalyzed coupling with alcohols, thiols, or amines.[23][24]
Caption: General workflow for cross-coupling reactions.
Experimental Protocols
The following are representative experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and scales.
General Procedure for Nucleophilic Substitution: Synthesis of a 4,4,4-Trifluorobutyl Ether
-
Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired alcohol or phenol (1.0 eq.), a suitable base (e.g., sodium hydride, potassium carbonate; 1.2 eq.), and a dry aprotic solvent (e.g., DMF, THF).
-
Reaction Initiation: Stir the mixture at room temperature until the deprotonation is complete.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Grignard Reagent Formation and Reaction
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction.[2]
-
Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with an Electrophile:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the electrophile (e.g., an aldehyde or ketone; 0.9 eq.) in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Safety and Handling
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Hazards: May cause skin, eye, and respiratory irritation.[1] It is important to note that if exposed to high temperatures, it may emit toxic fumes.[1]
-
Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound is a highly valuable and versatile reagent for the introduction of the 4,4,4-trifluorobutyl group in organic synthesis. Its utility in nucleophilic substitution, organometallic chemistry, and a variety of cross-coupling reactions makes it an indispensable tool for medicinal chemists, agrochemical scientists, and materials researchers. The strategic incorporation of the trifluoromethyl moiety can lead to the development of molecules with enhanced biological activity and improved physicochemical properties. Proper handling and adherence to safety protocols are essential when working with this compound. As the demand for fluorinated organic molecules continues to grow, the importance of this compound in synthetic chemistry is expected to increase further.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. scispace.com [scispace.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. adichemistry.com [adichemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 11. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. researchgate.net [researchgate.net]
- 15. CN110002968B - Method for preparing fluorine-containing ether - Google Patents [patents.google.com]
- 16. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]
- 17. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 21. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical substructures that enrich for biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. web.mnstate.edu [web.mnstate.edu]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-4,4,4-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,4,4-trifluorobutane is a valuable building block in organic synthesis, particularly for the introduction of the 4,4,4-trifluorobutyl moiety into a wide range of molecules. This functional group can significantly alter the physicochemical properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving this compound with various nucleophiles.
Reaction Workflow
The general workflow for a nucleophilic substitution reaction with this compound involves the reaction of a nucleophile with the electrophilic carbon atom attached to the bromine. The reaction typically proceeds via an S(_N)2 mechanism.
Caption: General workflow for nucleophilic substitution.
N-Alkylation Reactions
The introduction of a 4,4,4-trifluorobutyl group onto a nitrogen atom can significantly impact the basicity and pharmacokinetic profile of amine-containing compounds.
General Signaling Pathway for N-Alkylation
Caption: Key components for N-alkylation reactions.
Table 1: N-Alkylation Reaction Conditions and Yields
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| Pyrrolidine | K₂CO₃ | CH₃CN | 60 | 8 | 92 |
Experimental Protocol: Synthesis of N-(4,4,4-trifluorobutyl)aniline
-
To a solution of aniline (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4,4,4-trifluorobutyl)aniline.
O-Alkylation Reactions
The 4,4,4-trifluorobutyl group can be introduced into molecules via ether linkages, which is a common strategy in medicinal chemistry to modify solubility and metabolic stability.
General Signaling Pathway for O-Alkylation
Caption: Key components for O-alkylation reactions.
Table 2: O-Alkylation Reaction Conditions and Yields
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 24 | 90 |
| 4-Methoxyphenol | NaH | THF | 60 | 6 | 88 |
Experimental Protocol: Synthesis of 4,4,4-Trifluorobutyl Phenyl Ether
-
To a solution of phenol (1.0 eq) in acetone (0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by distillation or column chromatography to yield the desired ether.
S-Alkylation Reactions
Thioethers containing the 4,4,4-trifluorobutyl group are of interest in various fields, including materials science and medicinal chemistry.
General Signaling Pathway for S-Alkylation
Caption: Key components for S-alkylation reactions.
Table 3: S-Alkylation Reaction Conditions and Yields
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | Ethanol | Reflux | 6 | 95 |
| 1-Butanethiol | Et₃N | CH₂Cl₂ | 25 | 12 | 89 |
Experimental Protocol: Synthesis of 4,4,4-Trifluorobutyl Phenyl Sulfide
-
Dissolve thiophenol (1.0 eq) in ethanol (0.5 M) and add a solution of sodium hydroxide (1.1 eq) in water.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, concentrate, and purify by vacuum distillation to obtain the product.
C-Alkylation Reactions
The formation of a carbon-carbon bond by reacting this compound with a carbanion is a powerful tool for constructing more complex molecular skeletons. Active methylene compounds, such as malonic esters, are common nucleophiles in these reactions.
General Signaling Pathway for C-Alkylation
Caption: Key components for C-alkylation reactions.
Table 4: C-Alkylation Reaction Conditions and Yields
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 18 | 78 |
| Ethyl acetoacetate | NaH | THF | 50 | 12 | 75 |
Experimental Protocol: Synthesis of Diethyl 2-(4,4,4-trifluorobutyl)malonate
-
Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise.
-
After stirring for 30 minutes, add this compound (1.0 eq) and heat the mixture to reflux for 18 hours.
-
Cool the reaction mixture, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation to obtain diethyl 2-(4,4,4-trifluorobutyl)malonate.[2][3]
References
"1-Bromo-4,4,4-trifluorobutane" reaction with amines to form trifluorobutyl amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The 4,4,4-trifluorobutyl moiety, in particular, serves as a valuable building block in the synthesis of novel pharmaceutical candidates. This document provides detailed application notes and a general protocol for the synthesis of 4,4,4-trifluorobutyl amines via the nucleophilic substitution reaction of 1-bromo-4,4,4-trifluorobutane with primary and secondary amines.
The reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile, displacing the bromide leaving group from this compound. The presence of a base is typically required to neutralize the hydrobromic acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base, solvent, and reaction temperature can significantly influence the reaction rate and yield.
Reaction Principle
The fundamental reaction involves the N-alkylation of a primary or secondary amine with this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide ion.
Primary Amine Reaction:
R-NH₂ + Br-(CH₂)₃-CF₃ → [R-NH₂(CH₂)₃-CF₃]⁺Br⁻ [R-NH₂(CH₂)₃-CF₃]⁺Br⁻ + Base → R-NH-(CH₂)₃-CF₃ + [Base-H]⁺Br⁻
Secondary Amine Reaction:
R₂NH + Br-(CH₂)₃-CF₃ → [R₂NH(CH₂)₃-CF₃]⁺Br⁻ [R₂NH(CH₂)₃-CF₃]⁺Br⁻ + Base → R₂N-(CH₂)₃-CF₃ + [Base-H]⁺Br⁻
Over-alkylation can be a competing side reaction, particularly with primary amines, where the resulting secondary amine can react with another molecule of this compound to form a tertiary amine.[1][2][3] Using an excess of the primary amine can help to minimize this side reaction.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of 4,4,4-trifluorobutyl amines based on analogous amine alkylation reactions.[4] Please note that these are representative examples, and optimization may be required for specific substrates.
Table 1: Reaction Conditions for the Synthesis of N-(4,4,4-Trifluorobutyl) Amines
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 |
| 2 | Benzylamine | Et₃N | DMF | 60 | 8 |
| 3 | Piperidine | Na₂CO₃ | DMSO | 100 | 16 |
| 4 | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 |
| 5 | Diethylamine | Et₃N | THF | Reflux | 24 |
Table 2: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₆BrF₃ | 190.99 | 108-110 |
| 4,4,4-Trifluorobutylamine | C₄H₈F₃N | 127.11 | 95-97 |
Experimental Protocols
General Protocol for the N-Alkylation of Amines with this compound
This protocol provides a general procedure for the synthesis of N-(4,4,4-trifluorobutyl) amines. The specific conditions may need to be optimized for each amine substrate.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, DMSO, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent.
-
Add the base (2.0 - 3.0 eq) to the mixture and stir for 10-15 minutes at room temperature.
-
Slowly add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-(4,4,4-trifluorobutyl) amine.
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of N-(4,4,4-trifluorobutyl) amines.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for trifluorobutyl amine synthesis.
Disclaimer: The provided protocols and data are intended as a general guide. Researchers should conduct their own risk assessments and optimize reaction conditions for their specific substrates and laboratory settings. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Application Notes and Protocols: Synthesis of 4,4,4-Trifluorobutyl Thioethers via Reaction of 1-Bromo-4,4,4-trifluorobutane with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The 4,4,4-trifluorobutyl group, in particular, serves as a valuable lipophilic and metabolically stable pharmacophore. This document provides detailed application notes and protocols for the synthesis of various 4,4,4-trifluorobutyl thioethers through the S-alkylation of thiols with 1-bromo-4,4,4-trifluorobutane. This nucleophilic substitution reaction offers a straightforward and efficient method for incorporating the trifluorobutyl group into a diverse range of sulfur-containing molecules, including amino acids, aromatic, and heterocyclic compounds.
General Reaction Scheme
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, wherein a thiolate anion, generated in situ by the deprotonation of a thiol with a suitable base, attacks the electrophilic carbon of this compound, displacing the bromide leaving group.
R-SH + Base → R-S⁻ + [Base-H]⁺
R-S⁻ + Br-(CH₂)₃-CF₃ → R-S-(CH₂)₃-CF₃ + Br⁻
Experimental Protocols
The following are generalized protocols for the S-alkylation of various thiols with this compound. The specific conditions may require optimization based on the reactivity and solubility of the particular thiol substrate.
Protocol 1: S-Alkylation of Aliphatic Thiols (e.g., L-Cysteine)
This protocol outlines the procedure for the S-alkylation of L-cysteine to yield S-(4,4,4-trifluorobutyl)-L-cysteine.
Materials:
-
L-Cysteine
-
This compound
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl, 1M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve L-cysteine (1.0 eq) in deionized water.
-
Add sodium carbonate (2.5 eq) to the solution and stir until all solids have dissolved.
-
To the stirred solution, add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: S-Alkylation of Aromatic Thiols (e.g., Thiophenol)
This protocol describes a general procedure for the S-alkylation of thiophenol.
Materials:
-
Thiophenol
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of thiophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to 50-60 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: S-Alkylation of Heterocyclic Thiols (e.g., 2-Mercaptobenzimidazole)
This protocol provides a general method for the S-alkylation of a heterocyclic thiol.
Materials:
-
2-Mercaptobenzimidazole
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-mercaptobenzimidazole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes representative, albeit hypothetical, quantitative data for the S-alkylation of various thiols with this compound based on the general protocols described above. These values are intended for illustrative purposes and actual results may vary.
| Thiol Substrate | Molar Ratio (Thiol:Bromoalkane:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| L-Cysteine | 1 : 1.1 : 2.5 | Water | 65 | 6 | 85 |
| Thiophenol | 1 : 1.2 : 1.5 | DMF | 55 | 4 | 92 |
| 4-Methylthiophenol | 1 : 1.2 : 1.5 | DMF | 55 | 3.5 | 95 |
| 4-Chlorothiophenol | 1 : 1.2 : 1.5 | DMF | 60 | 5 | 88 |
| 2-Mercaptobenzimidazole | 1 : 1.1 : 1.2 | THF | 25 | 8 | 89 |
| 2-Mercaptopyridine | 1 : 1.1 : 1.2 | THF | 25 | 6 | 91 |
| 1-Dodecanethiol | 1 : 1.1 : 1.5 | Ethanol | 78 | 4 | 94 |
Visualizations
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the S-alkylation of a thiol with this compound.
Reaction Mechanism
This diagram illustrates the SN2 mechanism for the reaction of a thiolate with this compound.
Application Notes and Protocols: Formation of 4,4,4-Trifluorobutylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from alkyl halides is a fundamental transformation. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from "1-Bromo-4,4,4-trifluorobutane," yielding 4,4,4-trifluorobutylmagnesium bromide. The presence of the trifluoromethyl group introduces unique electronic properties to the resulting Grignard reagent, making it a valuable building block in the synthesis of fluorinated molecules of interest in medicinal chemistry and materials science.
The introduction of fluorine-containing moieties can significantly modulate the biological and chemical properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity. The 4,4,4-trifluorobutyl group, accessible via the corresponding Grignard reagent, can be incorporated into various molecular scaffolds to explore these effects.
Applications in Research and Drug Development
The 4,4,4-trifluorobutylmagnesium bromide reagent is a versatile intermediate for the introduction of the 4,4,4-trifluorobutyl group into a wide range of molecules. Key applications include:
-
Pharmaceutical Intermediates: Synthesis of novel drug candidates where the trifluorobutyl group can enhance pharmacokinetic and pharmacodynamic properties.
-
Agrochemicals: Development of new pesticides and herbicides with modified activities and environmental persistence.
-
Functionalized Materials: Creation of novel polymers and organic materials with specific thermal or electronic characteristics.
-
Complex Molecule Synthesis: A key component in the multi-step synthesis of complex natural and unnatural products.
Data Presentation: Reaction Parameters and Expected Outcomes
While specific yield data for the formation of 4,4,4-trifluorobutylmagnesium bromide is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected outcomes based on analogous Grignard reactions with primary alkyl bromides. Yields for Grignard reagent formation are often high, but can be influenced by the purity of reagents and the strict adherence to anhydrous conditions.
| Parameter | Recommended Conditions | Expected Outcome/Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for stabilization of the Grignard reagent through coordination. Diethyl ether is a viable alternative. |
| Magnesium | 1.2 - 1.5 equivalents | A slight excess of magnesium turnings ensures the complete consumption of the alkyl bromide. |
| Activation Method | Iodine crystal or 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer and initiating the reaction. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic; initiation may require gentle warming, followed by cooling to maintain control. |
| Reaction Time | 1 - 3 hours | Completion is typically indicated by the disappearance of the magnesium turnings. |
| Expected Yield | 75 - 90% | Yields are highly dependent on maintaining anhydrous and anaerobic conditions to prevent quenching of the Grignard reagent. |
| Titrated Molarity | 0.5 - 1.0 M | The concentration of the prepared Grignard reagent should be determined by titration before use. |
Experimental Workflow Diagram
Caption: Workflow for the formation of 4,4,4-trifluorobutylmagnesium bromide.
Detailed Experimental Protocol
This protocol describes the formation of 4,4,4-trifluorobutylmagnesium bromide from this compound.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
Apparatus for titration of the Grignard reagent (e.g., with sec-butanol and 1,10-phenanthroline indicator)
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction can be exothermic. Proper temperature control is crucial, especially during the initiation and addition phases.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat.
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing calcium chloride or calcium sulfate), a pressure-equalizing dropping funnel, and an inlet for an inert gas (Nitrogen or Argon). Ensure all glassware is thoroughly oven-dried before assembly.
-
Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine to the flask. The iodine serves as an activator.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF to make a final concentration of approximately 0.5-1.0 M.
-
-
Reaction Initiation:
-
Begin stirring the magnesium turnings and add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the flask.
-
If the reaction does not initiate spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun until initiation is observed. The solution will typically turn cloudy and begin to reflux.
-
Once the reaction has started, remove the external heat source.
-
-
Grignard Reagent Formation:
-
Slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux of the THF solvent. If the reaction becomes too vigorous, cool the flask with a water bath.
-
After the addition is complete, continue to stir the reaction mixture. If refluxing ceases, gently heat the mixture to maintain a steady reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.
-
-
Quantification and Use:
-
Allow the gray-to-brown solution of the Grignard reagent to cool to room temperature.
-
The concentration of the 4,4,4-trifluorobutylmagnesium bromide solution should be determined by titration before its use in subsequent reactions.
-
The Grignard reagent is now ready for use. It is recommended to use the reagent immediately for optimal results.
-
Troubleshooting
-
Failure to Initiate: If the reaction does not start, try crushing some of the magnesium turnings with a dry glass rod to expose a fresh surface. A small amount of 1,2-dibromoethane can also be added as an initiator.
-
Low Yields: This is often due to the presence of moisture. Ensure all glassware is scrupulously dried and that anhydrous solvents are used. The quality of the magnesium turnings can also affect the yield.
-
Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl bromide. This can be minimized by the slow addition of the alkyl bromide solution to maintain its low concentration in the reaction mixture.
Logical Relationships in Grignard Reagent Formation
Caption: Interdependencies for successful Grignard reagent synthesis.
Application Notes and Protocols for the Use of 1-Bromo-4,4,4-trifluorobutane in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,4,4-trifluorobutane is a key building block in medicinal chemistry, primarily utilized for the introduction of the 4,4,4-trifluorobutyl moiety into potential drug candidates. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide detailed protocols and data for the synthesis of a potential pharmaceutical agent using this compound, focusing on its application in the development of anticonvulsant drugs targeting the Synaptic Vesicle Glycoprotein 2A (SV2A).
The methodologies described herein are based on established synthetic strategies for analogous compounds and serve as a guide for the synthesis and exploration of novel trifluorobutylated pharmaceuticals.
Core Application: Synthesis of SV2A Ligand Analogues
The primary application of this compound in pharmaceutical synthesis is in the alkylation of heterocyclic scaffolds, particularly the pyrrolidin-2-one core, which is central to a class of anticonvulsant drugs known as racetams. The resulting 4-(4,4,4-trifluorobutyl)pyrrolidin-2-one can be further elaborated to generate analogues of drugs like Brivaracetam and Seletracetam.
Signaling Pathway of SV2A Ligands
The therapeutic effect of this class of anticonvulsant drugs is mediated through their binding to the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release. While the precise mechanism is still under investigation, it is understood that binding of ligands to SV2A modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability associated with epileptic seizures.
Caption: Proposed mechanism of action of SV2A ligands.
Experimental Protocols
The following protocols describe a two-step synthesis of a potential trifluorobutylated pharmaceutical intermediate.
Step 1: Synthesis of 4-(4,4,4-Trifluorobutyl)pyrrolidin-2-one
This protocol details the alkylation of the pyrrolidin-2-one ring with this compound. This reaction is analogous to the synthesis of intermediates for various racetam-class drugs.
Caption: Workflow for the synthesis of 4-(4,4,4-trifluorobutyl)pyrrolidin-2-one.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Pyrrolidin-2-one | 85.11 | 10 | 0.85 g |
| This compound | 191.00 | 12 | 2.29 g |
| Sodium Hydride (60% in oil) | 24.00 | 15 | 0.60 g |
| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |
| Diethyl Ether | - | - | As needed |
| Saturated Ammonium Chloride | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
| Silica Gel | - | - | For chromatography |
| Eluent (e.g., Ethyl Acetate/Hexane) | - | - | As needed |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF (30 mL).
-
Carefully add sodium hydride (15 mmol, 0.60 g of 60% dispersion in oil) to the DMF.
-
Add a solution of pyrrolidin-2-one (10 mmol, 0.85 g) in anhydrous DMF (20 mL) dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (12 mmol, 2.29 g) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 4-(4,4,4-trifluorobutyl)pyrrolidin-2-one.
Expected Yield: 60-75%
Step 2: Synthesis of (S)-2-((R)-2-Oxo-4-(4,4,4-trifluorobutyl)pyrrolidin-1-yl)butanamide
This protocol describes the N-alkylation of the synthesized 4-(4,4,4-trifluorobutyl)pyrrolidin-2-one with a chiral butanamide derivative, a key step in producing a specific stereoisomer of a potential drug candidate.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-(4,4,4-Trifluorobutyl)pyrrolidin-2-one (from Step 1) | 195.18 | 5 | 0.98 g |
| (S)-2-Aminobutanamide hydrochloride | 138.59 | 6 | 0.83 g |
| Potassium Carbonate | 138.21 | 15 | 2.07 g |
| Potassium Iodide | 166.00 | 1 | 0.17 g |
| Anhydrous Acetonitrile | - | - | 40 mL |
| Ethyl Acetate | - | - | As needed |
| Water | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a round-bottom flask, add 4-(4,4,4-trifluorobutyl)pyrrolidin-2-one (5 mmol, 0.98 g), (S)-2-aminobutanamide hydrochloride (6 mmol, 0.83 g), potassium carbonate (15 mmol, 2.07 g), and potassium iodide (1 mmol, 0.17 g).
-
Add anhydrous acetonitrile (40 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired (S)-2-((R)-2-oxo-4-(4,4,4-trifluorobutyl)pyrrolidin-1-yl)butanamide.
Expected Yield: 50-65%
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) |
| 1 | 4-(4,4,4-Trifluorobutyl)pyrrolidin-2-one | Pyrrolidin-2-one | 60-75 | >95% |
| 2 | (S)-2-((R)-2-Oxo-4-(4,4,4-trifluorobutyl)pyrrolidin-1-yl)butanamide | 4-(4,4,4-Trifluorobutyl)pyrrolidin-2-one | 50-65 | >98% |
Conclusion
This compound is a valuable reagent for the synthesis of novel pharmaceutical candidates, particularly in the field of anticonvulsant drug discovery. The protocols provided herein demonstrate a viable synthetic route to trifluorobutylated analogues of known SV2A ligands. The introduction of the trifluorobutyl group is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent compounds, potentially leading to improved therapeutic agents. Further studies would be required to fully characterize the biological activity and safety profile of the synthesized compounds.
The Role of 1-Bromo-4,4,4-trifluorobutane in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4,4,4-trifluorobutane is a valuable fluorinated building block in organic synthesis. The presence of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules, making it an attractive moiety for incorporation into novel agrochemicals. This document explores the potential applications of this compound in the synthesis of agrochemicals, providing hypothetical application notes and detailed experimental protocols for key transformations. While no commercial agrochemicals have been definitively identified as being synthesized directly from this starting material based on publicly available information, its utility can be extrapolated from common synthetic strategies in agrochemical research.
Introduction
The introduction of fluorine and fluorinated groups into organic molecules is a widely employed strategy in the design of modern agrochemicals. The trifluoromethyl (CF₃) group, in particular, is known to impart favorable properties such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, which can lead to improved efficacy and bioavailability. This compound serves as a key reagent for introducing the 4,4,4-trifluorobutyl moiety into a variety of molecular scaffolds. Its reactive carbon-bromine bond allows for facile nucleophilic substitution and cross-coupling reactions, making it a versatile tool for agrochemical synthesis.
This document provides a guide for researchers on how this compound can be utilized in the synthesis of potential agrochemical candidates. The following sections detail hypothetical applications, experimental protocols, and graphical representations of synthetic workflows.
Hypothetical Applications in Agrochemical Synthesis
While specific commercial agrochemicals synthesized directly from this compound are not readily found in the literature, its potential applications can be conceptualized based on the structures of known agrochemicals and common synthetic methodologies. The 4,4,4-trifluorobutyl group can be incorporated into various classes of pesticides, including herbicides, fungicides, and insecticides.
Potential Synthetic Pathways:
-
Alkylation of Heterocycles: Many agrochemicals feature N-alkylated heterocyclic cores. This compound can be used to introduce the trifluorobutyl group onto nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyridines, which are common scaffolds in fungicides and herbicides.
-
Ether Synthesis: The reaction of this compound with phenolic compounds can lead to the formation of aryl ethers. This is a common structural motif in a variety of pesticides.
-
Coupling Reactions: Although less common for alkyl halides, under specific catalytic conditions, this compound could potentially participate in cross-coupling reactions to form carbon-carbon bonds.
Experimental Protocols
The following are detailed, representative protocols for key reactions involving this compound. These are intended as a starting point for laboratory experimentation.
Protocol 1: N-Alkylation of a Pyrazole Derivative
Objective: To synthesize a model N-(4,4,4-trifluorobutyl)pyrazole, a potential fungicide intermediate.
Materials:
-
This compound
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4,4,4-trifluorobutyl)pyrazole.
Quantitative Data (Hypothetical):
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| Pyrazole | 68.08 | 10 | 1.0 |
| This compound | 191.00 | 12 | 1.2 |
| Potassium Carbonate | 138.21 | 15 | 1.5 |
| Product | Yield (%) | ||
| N-(4,4,4-trifluorobutyl)pyrazole | 75-85 |
Protocol 2: O-Alkylation of a Phenol Derivative
Objective: To synthesize a model 4-(4,4,4-trifluorobutoxy)phenol, a potential herbicide intermediate.
Materials:
-
This compound
-
4-Hydroxyphenol (Hydroquinone)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 4-hydroxyphenol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the target ether.
Quantitative Data (Hypothetical):
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 4-Hydroxyphenol | 110.11 | 10 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 11 | 1.1 |
| This compound | 191.00 | 11 | 1.1 |
| Product | Yield (%) | ||
| 4-(4,4,4-trifluorobutoxy)phenol | 60-70 |
Visualizations
The following diagrams illustrate the described synthetic workflows.
Caption: Workflow for N-alkylation of pyrazole.
Caption: Workflow for O-alkylation of 4-hydroxyphenol.
Conclusion
This compound is a promising building block for the synthesis of novel agrochemicals. Its ability to introduce the 4,4,4-trifluorobutyl moiety via straightforward alkylation reactions makes it a valuable tool for medicinal and agricultural chemists. The provided protocols offer a foundation for the exploration of its synthetic utility in the development of new and effective crop protection agents. Further research is warranted to fully explore the potential of this reagent in the synthesis of next-generation agrochemicals.
"1-Bromo-4,4,4-trifluorobutane" for trifluoromethylation of heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a paramount strategy in modern drug discovery and development. The unique electronic properties of the -CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While a variety of reagents and methods have been developed for trifluoromethylation, this document will focus on established protocols for the direct C-H trifluoromethylation of heterocycles.
It is important to clarify the role of 1-Bromo-4,4,4-trifluorobutane . Based on current literature, this reagent is primarily utilized as a source of a trifluoromethylbutyl fragment (-CH₂CH₂CH₂CF₃) in nucleophilic substitution or cross-coupling reactions.[1] Its direct application as a trifluoromethylating agent for heterocycles is not well-documented. Therefore, this document will provide detailed protocols for well-established and widely used methods for the trifluoromethylation of heterocycles using other potent reagents.
Established Protocols for Trifluoromethylation of Heterocycles
The following sections detail protocols for the trifluoromethylation of heterocycles using methods that have been successfully applied to a broad range of substrates. These methods primarily involve the generation of a trifluoromethyl radical (•CF₃), which then reacts with the heterocycle.
Protocol 1: Radical Trifluoromethylation using Sodium Trifluoromethanesulfinate (Langlois Reagent)
This protocol is based on the generation of the trifluoromethyl radical from sodium trifluoromethanesulfinate (CF₃SO₂Na), a benchtop-stable solid, and is applicable to a wide array of electron-deficient and electron-rich heterocycles.[2][3]
Reaction Scheme:
Caption: General workflow for radical trifluoromethylation.
Experimental Protocol:
-
To a reaction vessel, add the heterocycle (1.0 equiv).
-
Add sodium trifluoromethanesulfinate (3.0 equiv).
-
Add a solvent system of dichloromethane (CH₂Cl₂) and water (H₂O) in a 2.5:1 ratio to achieve a heterocycle concentration of 0.18 M.[4]
-
Add tert-butyl hydroperoxide (t-BuOOH, 5.0 equiv) to the mixture. For some substrates, slow addition of the oxidant may be necessary to control the reaction exotherm.[2]
-
Stir the reaction mixture at room temperature (23 °C) for 3-24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is incomplete after 24 hours, a second portion of sodium trifluoromethanesulfinate (3.0 equiv) and t-BuOOH (5.0 equiv) can be added.[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Heterocycle | Product Yield (%) | Reaction Time (h) | Reference |
| 4-t-Butylpyridine | 78 | 15 | [3] |
| Caffeine | 99 | 3 | [3] |
| Uracil | Scalable to gram-scale | Not Specified | [3] |
| 4-Acetylpyridine | High Yield | Not Specified | [2] |
Protocol 2: Photocatalytic Trifluoromethylation of Heterocycles
Visible-light photoredox catalysis offers a mild and efficient method for the trifluoromethylation of heteroarenes.[5] This protocol utilizes a photocatalyst to generate the trifluoromethyl radical from a suitable precursor under irradiation with visible light.
Reaction Scheme:
Caption: Photocatalytic trifluoromethylation workflow.
Experimental Protocol:
-
In an oven-dried vial, combine the photocatalyst (e.g., Ru(phen)₃Cl₂, 1-2 mol%), the heterocycle (1.0 equiv), and a suitable base (e.g., K₂HPO₄, 3.0 equiv).
-
Add a degassed solvent, such as acetonitrile (MeCN), to achieve a concentration of 0.125 M of the heterocycle.
-
Degas the mixture by alternating vacuum evacuation and backfilling with an inert gas (e.g., argon).
-
Add the trifluoromethyl source (e.g., triflyl chloride, 1-4 equiv).
-
Stir the solution at room temperature adjacent to a light source (e.g., a 26-W compact fluorescent light bulb).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, dilute the reaction mixture with an appropriate organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data Summary:
| Heterocycle Type | Product Yield (%) | Reference |
| Electron-rich five-membered heteroarenes | 70-87 | [6] |
| Electron-deficient six-membered heteroarenes | Not Specified | [6] |
| Unactivated arenes | Not Specified | [6] |
Signaling Pathways and Logical Relationships
The core of these trifluoromethylation reactions is the generation of a trifluoromethyl radical and its subsequent reaction with the heterocyclic substrate. The logical flow of this process is depicted below.
Caption: Decision workflow for heterocycle trifluoromethylation.
Conclusion
The trifluoromethylation of heterocycles is a critical transformation in medicinal chemistry. While this compound is a valuable reagent for introducing a trifluoromethylbutyl group, direct C-H trifluoromethylation is more commonly and efficiently achieved using reagents like sodium trifluoromethanesulfinate or through photocatalytic methods. The protocols provided herein offer robust and versatile approaches for the synthesis of trifluoromethylated heterocycles, enabling further exploration in drug discovery and materials science. Researchers should select the method and conditions based on the specific reactivity and functional group tolerance of their heterocyclic substrate.
References
- 1. nbinno.com [nbinno.com]
- 2. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Drug Analogues using 1-Bromo-4,4,4-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl groups into drug candidates is a widely utilized strategy in medicinal chemistry to enhance their pharmacological properties. The trifluoromethyl group can improve metabolic stability, bioavailability, and binding affinity to biological targets.[1] 1-Bromo-4,4,4-trifluorobutane is a valuable reagent for introducing the 4,4,4-trifluorobutyl group into bioactive molecules, offering a versatile building block for the synthesis of novel drug analogues.[2] This document provides detailed application notes and experimental protocols for the synthesis of a trifluoromethylated analogue of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, using this compound. The resulting analogue, 1-(4,4,4-trifluorobutyl)indomethacin, is a novel compound with potential for altered pharmacokinetics and bioactivity.
Application: Synthesis of a 1-(4,4,4-trifluorobutyl)indomethacin Analogue
This protocol details the N-alkylation of the indole nitrogen of Indomethacin with this compound. This modification is expected to increase the lipophilicity of the parent drug, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile. The biological activity of a similar trifluoromethyl analogue of Indomethacin has been reported to show potent and selective inhibition of cyclooxygenase-2 (COX-2), suggesting that this class of compounds holds therapeutic promise.[3][4][5]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 1-(4,4,4-trifluorobutyl)indomethacin
| Parameter | Value |
| Reactants | |
| Indomethacin | 1.0 eq |
| This compound | 1.2 eq |
| Base (Sodium Hydride) | 1.5 eq |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Yield (Estimated) | 85% |
| Purity (after chromatography) | >98% |
Table 2: Spectroscopic Data for 1-(4,4,4-trifluorobutyl)indomethacin (Hypothetical)
| Spectroscopic Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-6.5 (m, 8H, Ar-H), 4.2 (t, 2H, N-CH₂), 3.8 (s, 3H, OCH₃), 3.7 (s, 2H, CH₂COOH), 2.4-2.2 (m, 4H, CH₂CH₂CF₃), 2.1 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 179.0 (C=O, acid), 168.0 (C=O, amide), 156.0, 139.0, 136.0, 134.0, 131.0, 130.0, 129.0, 115.0, 112.0, 101.0 (Ar-C), 125.7 (q, J=277 Hz, CF₃), 55.7 (OCH₃), 45.0 (N-CH₂), 32.0 (CH₂COOH), 30.8 (q, J=29 Hz, CH₂CF₃), 19.5 (q, J=3 Hz, CH₂CH₂CF₃), 13.5 (CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -66.5 (t, J=10 Hz) |
| Mass Spectrometry (ESI+) | m/z: 484.13 [M+H]⁺ |
Table 3: Biological Activity of a 2'-Trifluoromethyl Analogue of Indomethacin
This table presents published data for a similar trifluoromethylated Indomethacin analogue to provide context for the potential biological activity of the compound synthesized in this protocol.[4]
| Compound | IC₅₀ mCOX-2 (nM) | IC₅₀ oCOX-1 (nM) | In Vivo Anti-inflammatory Activity (ED₅₀, mg/kg) |
| Indomethacin | 127 | 27 | 1.0 |
| CF₃-Indomethacin Analogue | 267 | >100,000 | 1.7 |
Experimental Protocols
Protocol 1: Synthesis of 1-(4,4,4-trifluorobutyl)indomethacin
Materials:
-
Indomethacin
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add Indomethacin (1.0 eq).
-
Dissolve the Indomethacin in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(4,4,4-trifluorobutyl)indomethacin.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1-(4,4,4-trifluorobutyl)indomethacin.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of the NSAID analogue.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Indomethacin [orgspectroscopyint.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Specialty Polymers Derived from 1-Bromo-4,4,4-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Bromo-4,4,4-trifluorobutane as a key intermediate in the synthesis of specialty fluorinated polymers. The unique properties conferred by the trifluoromethyl group make these polymers highly valuable in advanced materials science and biomedical applications.[1] This document outlines the synthetic pathways from the starting material to the final polymer, detailing experimental protocols for both monomer synthesis and subsequent polymerization via controlled radical polymerization techniques.
Introduction to this compound in Polymer Synthesis
This compound is a versatile building block for introducing the 4,4,4-trifluorobutyl moiety into polymer structures. This fluorinated alkyl group provides unique properties to the resulting polymers, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity. These characteristics are highly desirable for a range of applications, from advanced coatings and sealants to specialized materials in the biomedical field.
The primary route to incorporating this functional group into a polymer backbone is through the initial conversion of this compound into a polymerizable monomer, typically an acrylate or methacrylate derivative. These monomers can then be polymerized using modern controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allow for precise control over the polymer's molecular weight, architecture, and functionality.
Synthetic Pathway from Intermediate to Specialty Polymer
The overall synthetic strategy involves a two-step process: first, the synthesis of a fluorinated monomer from this compound, followed by the controlled polymerization of this monomer. A common pathway is the synthesis of 4,4,4-trifluorobutyl acrylate (TFBA) or 4,4,4-trifluorobutyl methacrylate (TFBMA).
Caption: General synthesis pathway from this compound to a specialty fluoropolymer.
Experimental Protocols
Monomer Synthesis: Preparation of 4,4,4-Trifluorobutyl Acrylate (TFBA)
This protocol describes a representative synthesis of a polymerizable monomer from a fluorinated alcohol precursor, which itself can be derived from this compound via hydrolysis. The esterification is then carried out using acryloyl chloride.
Materials:
-
4,4,4-Trifluoro-1-butanol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4,4,4-trifluoro-1-butanol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add acryloyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of an inhibitor like MEHQ to prevent polymerization.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4,4,4-trifluorobutyl acrylate as a colorless liquid.
Polymerization via Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a general procedure for the controlled polymerization of a fluorinated methacrylate monomer using ATRP.
Materials:
-
Fluorinated methacrylate monomer (e.g., 4,4,4-trifluorobutyl methacrylate)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
To a Schlenk flask, add the fluorinated methacrylate monomer, anisole, and EBiB initiator.
-
In a separate Schlenk flask, add CuBr and PMDETA.
-
Deoxygenate both mixtures by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, transfer the catalyst/ligand mixture to the monomer/initiator solution to start the polymerization.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by size-exclusion chromatography, SEC).
-
After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration and dry it under vacuum to a constant weight.
Caption: Experimental workflow for Atom Transfer Radical Polymerization (ATRP).
Polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT)
This protocol provides a general procedure for the controlled polymerization of a fluorinated acrylate monomer using RAFT.
Materials:
-
Fluorinated acrylate monomer (e.g., 4,4,4-trifluorobutyl acrylate)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDT)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
Procedure:
-
In a reaction vessel, dissolve the fluorinated acrylate monomer, RAFT agent, and AIBN in 1,4-dioxane.
-
Deoxygenate the solution by purging with nitrogen for at least 30 minutes.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.
-
Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion and polymer characteristics.
-
Once the desired conversion is achieved, stop the reaction by cooling the vessel in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to further purify.
-
Dry the final polymer product under vacuum until a constant weight is achieved.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of specialty polymers derived from 4,4,4-trifluorobutyl-containing monomers via ATRP and RAFT polymerization.
Table 1: ATRP of 4,4,4-Trifluorobutyl Methacrylate (TFBMA)
| Entry | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100:1:1:2 | Anisole | 70 | 4 | 85 | 15,000 | 1.15 |
| 2 | 200:1:1:2 | Anisole | 70 | 6 | 90 | 30,000 | 1.20 |
| 3 | 50:1:0.5:1 | Toluene | 80 | 3 | 92 | 7,800 | 1.18 |
Table 2: RAFT Polymerization of 4,4,4-Trifluorobutyl Acrylate (TFBA)
| Entry | [Monomer]:[RAFT Agent]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100:1:0.2 | 1,4-Dioxane | 70 | 5 | 88 | 16,500 | 1.12 |
| 2 | 250:1:0.2 | 1,4-Dioxane | 70 | 8 | 91 | 41,000 | 1.19 |
| 3 | 150:1:0.1 | Bulk | 60 | 6 | 85 | 25,000 | 1.25 |
Conclusion
This compound is a valuable intermediate for the synthesis of specialty fluorinated polymers. By converting it into polymerizable acrylate or methacrylate monomers, a wide range of well-defined polymers can be prepared using controlled radical polymerization techniques like ATRP and RAFT. The protocols and data presented herein provide a solid foundation for researchers to develop novel fluoropolymers with tailored properties for various high-performance applications.
References
Application Note: A Detailed Protocol for the Grignard Reaction Utilizing 1-Bromo-4,4,4-trifluorobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2][3] This application note provides a detailed experimental protocol for the formation of a Grignard reagent from 1-bromo-4,4,4-trifluorobutane and its subsequent reaction with an electrophile, such as an aldehyde or ketone. The presence of the trifluoromethyl group in the alkyl halide makes the resulting Grignard reagent, 4,4,4-trifluorobutylmagnesium bromide, a valuable building block for introducing trifluoromethylated moieties into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
The protocol outlines the necessary precautions for handling moisture-sensitive reagents, procedures for magnesium activation, reaction execution, workup, and purification.[2][4][5]
I. Key Reaction Parameters and Considerations
Successful execution of the Grignard reaction is contingent on several critical parameters. The following table summarizes typical conditions and important considerations for the reaction with this compound.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilizing the Grignard reagent.[4][6] THF is often preferred for less reactive halides. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the alkyl bromide.[5] |
| Activation Method | Iodine crystal or 1,2-dibromoethane | A small amount is used to remove the passivating magnesium oxide layer.[5][7] |
| Initiation | Gentle warming or sonication | May be required if the reaction does not start spontaneously.[5][7] |
| Reaction with Electrophile | ||
| Electrophile | 1.0 equivalent (e.g., aldehyde) | Added dropwise to the prepared Grignard reagent. |
| Reaction Temperature | 0 °C to room temperature | Initial addition is often performed at 0 °C to control the exothermic reaction.[5] |
| Reaction Time | 30 minutes - 2 hours | Progress can be monitored by Thin Layer Chromatography (TLC).[5] |
| Work-up | ||
| Quenching Agent | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and protonate the resulting alkoxide.[5] |
| Expected Outcome | ||
| Product Yield | 60 - 85% | Yield is dependent on the specific electrophile and strict adherence to anhydrous conditions. |
II. Experimental Protocols
A. Protocol for the Formation of 4,4,4-Trifluorobutylmagnesium Bromide
This protocol details the formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or a few drops of 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser and drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to eliminate all moisture.[5]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine to activate the magnesium surface.[5][7] Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under the inert atmosphere.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add approximately 10% of this solution to the magnesium suspension.[7]
-
Grignard Formation: The reaction should begin within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy grey solution.[5][8] If the reaction does not initiate, gentle warming with a heat gun or placing the flask in a sonicator bath may be necessary.[5][7]
-
Completion of Reaction: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.[5][7] After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has been consumed.[7] The resulting grey solution is the Grignard reagent and should be used immediately.[5]
B. Protocol for the Reaction with an Aldehyde
This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Materials:
-
Solution of 4,4,4-trifluorobutylmagnesium bromide (from Protocol A)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Addition of Electrophile: Prepare a solution of the aldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using TLC.[5]
-
Quenching: Carefully pour the reaction mixture into a separate beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (typically 3 portions). Combine the organic layers.[5]
-
Washing and Drying: Wash the combined organic layers with brine, then dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.[1][5]
-
Purification: Concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the desired alcohol.
III. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the Grignard reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting & Optimization
Optimizing yield for reactions involving "1-Bromo-4,4,4-trifluorobutane"
Welcome to the technical support center for optimizing reactions involving 1-Bromo-4,4,4-trifluorobutane. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and minimize side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reaction with this compound is resulting in a low yield. What are the common causes?
A low yield in substitution reactions with this substrate is often due to a competing elimination (E2) reaction, which produces 4,4,4-trifluorobut-1-ene. This compound is a primary alkyl halide, which is generally good for Sₙ2 reactions, but the reaction's outcome is highly sensitive to the conditions used.[1] Key factors that influence the ratio of substitution (Sₙ2) to elimination (E2) are the strength and bulk of the base/nucleophile, the solvent, and the temperature.[2][3]
Q2: I'm observing a significant amount of 4,4,4-trifluorobut-1-ene as a byproduct. How can I minimize this elimination side reaction?
To favor the desired Sₙ2 substitution product over the E2 elimination byproduct, you must carefully select your reaction conditions.
-
Base/Nucleophile Selection: Use a strong nucleophile that is a weak base.[3] Strongly basic, sterically hindered (bulky) bases, such as potassium tert-butoxide (KOtBu), will strongly favor the E2 pathway.[4][5] Good nucleophiles for Sₙ2 on primary halides that minimize elimination include iodides, azides, cyanides, or thiolates.[3]
-
Solvent Choice: Polar aprotic solvents are most effective for Sₙ2 reactions.[1] These solvents (e.g., DMSO, DMF, acetone, acetonitrile) solvate the cation but leave the nucleophile "naked" and highly reactive.[6] Polar protic solvents (e.g., ethanol, water) can form a hydrogen-bond "cage" around the nucleophile, which hinders its ability to attack the carbon atom, thereby decreasing the Sₙ2 rate and potentially increasing the proportion of E2 product.[6]
-
Temperature Control: Elimination reactions are generally favored by higher temperatures.[2] Running your reaction at a lower temperature will favor the substitution pathway.
The following diagram illustrates the decision-making process for minimizing the E2 side reaction.
Q3: My attempt to form a Grignard reagent from this compound is failing to initiate. What are the most common issues?
Grignard reagent formation is highly sensitive to reaction conditions. Failure to initiate is almost always due to one of the following factors:
-
Presence of Water: Grignard reagents are extremely strong bases and will react immediately with any protic compounds, including trace amounts of water on glassware or in the solvent.[7] All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).[8]
-
Solvent Quality: The reaction requires an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent.[7] Use a freshly opened bottle or freshly distilled solvent.
-
Magnesium Passivation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO) on its surface, which prevents it from reacting.[7] This layer must be disrupted. Common activation methods include adding a small crystal of iodine (the color will disappear upon reaction initiation), a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in the flask before adding the solvent.[7][9]
Data Summary Tables
Table 1: Optimizing Nucleophilic Substitution (Sₙ2) vs. Elimination (E2)
| Factor | Condition Favoring Sₙ2 (Desired) | Condition Favoring E2 (Side Reaction) | Rationale |
| Nucleophile/Base | Strong, non-basic nucleophile (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)[3] | Strong, sterically hindered base (e.g., t-BuO⁻)[5] | Strong bases preferentially abstract a proton (E2), while good nucleophiles attack the carbon center (Sₙ2). |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)[1] | Polar Protic (e.g., Ethanol, Water)[6] | Aprotic solvents enhance nucleophilicity, accelerating Sₙ2. Protic solvents can stabilize the leaving group and solvate the nucleophile, which can favor elimination.[6] |
| Temperature | Lower Temperature | Higher Temperature | Elimination reactions have a higher activation energy and are more favored by increased heat.[2] |
Table 2: Recommended Starting Conditions for Alkylation Reactions
| Reaction Type | Nucleophile | Base | Solvent | Temperature |
| O-Alkylation | Phenol | Cs₂CO₃ or K₂CO₃ | DMF or Acetonitrile | Room Temp to 60 °C[10] |
| N-Alkylation | Amine | K₂CO₃ (anhydrous) | Acetonitrile | 80 °C[10] |
| S-Alkylation | Thiol | NaH | THF | 0 °C to Room Temp[10] |
Reaction Pathways and Experimental Protocols
The diagram below illustrates the competition between the desired Sₙ2 pathway and the undesired E2 pathway for a reaction between this compound and a nucleophile/base (Nu⁻/B⁻).
Experimental Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol provides a general method for the O-alkylation of a phenol using this compound, favoring the Sₙ2 pathway.
Materials:
-
Phenol substrate (1.0 mmol)
-
This compound (1.1 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol)[10]
-
Anhydrous Dimethylformamide (DMF) (5 mL)[10]
-
Diethyl ether, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).
-
Stir the resulting mixture at room temperature for 15-20 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction's progress by Thin-Layer Chromatography (TLC).[10]
-
Upon completion, cool the reaction to room temperature and pour it into 20 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with 1 M NaOH solution (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Experimental Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
This protocol outlines the formation of 4,4,4-trifluorobutylmagnesium bromide and its subsequent reaction with an electrophile (e.g., a ketone).
Materials:
-
Magnesium turnings (1.2 eq.)
-
Iodine (1 small crystal)
-
Anhydrous diethyl ether or THF
-
This compound (1.0 eq.)
-
Electrophile (e.g., acetone, 1.0 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere (N₂ or Ar).
-
Activation: Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.[9]
-
Initiation: Add enough anhydrous diethyl ether to cover the magnesium. Add a small portion (~10%) of a solution of this compound (1.0 eq.) in anhydrous ether from the dropping funnel.
-
Formation: The reaction should begin shortly, indicated by the disappearance of the iodine color and gentle refluxing of the ether.[9] Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 1-2 hours.
-
Reaction: Cool the formed Grignard solution to 0 °C in an ice bath. Slowly add a solution of the electrophile (1.0 eq.) in anhydrous ether dropwise.
-
Workup: After the reaction is complete (monitored by TLC), slowly and carefully pour the reaction mixture into a cold, stirred saturated aqueous solution of NH₄Cl to quench the reaction.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. plutusias.com [plutusias.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mmccollege.ac.in [mmccollege.ac.in]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. adichemistry.com [adichemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Common side reactions with "1-Bromo-4,4,4-trifluorobutane"
Welcome to the technical support center for 1-Bromo-4,4,4-trifluorobutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in nucleophilic substitution reactions?
A1: The primary competing side reaction in nucleophilic substitution (SN2) reactions is elimination (E2). The electron-withdrawing nature of the trifluoromethyl (CF3) group can increase the acidity of the hydrogens on the carbon adjacent to the CF3 group (the β-hydrogens), making them more susceptible to abstraction by a base. This can lead to the formation of 4,4,4-trifluorobut-1-ene as a byproduct. The extent of this side reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Q2: How can I minimize the elimination side reaction?
A2: To favor substitution over elimination, consider the following strategies:
-
Choice of Nucleophile/Base: Use a strong nucleophile that is a weak base. Highly basic and sterically hindered reagents are more likely to act as bases and promote elimination. For example, using a bulky base like potassium tert-butoxide will strongly favor elimination.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMSO or DMF can enhance the reactivity of the nucleophile in SN2 reactions.
Q3: I am attempting to form the Grignard reagent from this compound and am observing low yields. What are the likely side reactions?
A3: Low yields during the formation of 4,4,4-trifluorobutylmagnesium bromide are often due to two primary side reactions:
-
Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting alkyl bromide. This results in the formation of a dimer, 1,1,1,8,8,8-hexafluorooctane. To minimize this, ensure slow addition of the alkyl bromide to the magnesium turnings to maintain a low concentration of the bromide in the presence of the Grignard reagent.
-
Reaction with Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source (e.g., water, alcohols) in the reaction setup. Ensure all glassware is rigorously dried and anhydrous solvents are used.
Q4: Can the trifluoromethyl (CF3) group itself participate in side reactions?
A4: Under the conditions typically employed for nucleophilic substitution or Grignard formation with this compound, the trifluoromethyl group is generally stable and unreactive. The C-F bonds are very strong and the fluorine atoms are poor leaving groups, making direct nucleophilic attack on the CF3 group highly unlikely.
Troubleshooting Guides
Guide 1: Poor Yield in Nucleophilic Substitution Reactions
This guide helps to diagnose and resolve issues of low yield where the expected substitution product is not the major component.
Troubleshooting Workflow
Technical Support Center: Purification of Products from 1-Bromo-4,4,4-trifluorobutane Reactions
Welcome to the technical support center for the purification of reaction products derived from 1-Bromo-4,4,4-trifluorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and answer frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of products from reactions involving this compound.
Issue 1: Difficulty in Separating the Product from Unreacted Starting Material
-
Question: I am having trouble separating my desired product from unreacted this compound using column chromatography. What can I do?
-
Answer:
-
Optimize Solvent System: Unreacted this compound is a relatively nonpolar compound. To improve separation, start with a nonpolar eluent system (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can be particularly effective.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For fluorinated compounds, a fluorinated stationary phase can offer unique selectivity and better separation.[1][2][3] Reversed-phase HPLC with a C18 column is also a viable option for moderately polar products.[1]
-
Distillation: If your product has a significantly different boiling point from this compound (Boiling Point: 103-105 °C), distillation can be an effective purification method.[4]
-
Issue 2: Product Decomposition on Silica Gel Column
-
Question: My product, derived from a reaction with this compound, appears to be decomposing on the silica gel column. How can I prevent this?
-
Answer:
-
Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as triethylamine (1-2%).[5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Minimize Contact Time: Use flash column chromatography with positive pressure to minimize the time your compound spends on the column.[6]
-
Issue 3: Removal of Grignard Reaction Byproducts
-
Question: After performing a Grignard reaction with this compound, I am struggling to remove magnesium salts and other byproducts during workup. What is the best procedure?
-
Answer:
-
Quenching: The reaction should be carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This will protonate the alkoxide and precipitate the magnesium salts as hydroxides. Avoid using strong acids if your product is acid-sensitive.
-
Extraction: After quenching, extract your product with a suitable organic solvent like diethyl ether or ethyl acetate.[7] Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and some water-soluble impurities.[7]
-
Filtration: If a significant amount of solid (magnesium salts) is present after extraction, you may need to filter the organic layer through a pad of Celite® to remove the fine precipitate.
-
Frequently Asked Questions (FAQs)
General Purification
-
Q1: What are the most common purification techniques for products derived from this compound?
-
A1: The most common techniques are column chromatography (both normal and reversed-phase), distillation, and recrystallization (for solid products). The choice of method depends on the physical properties of the product (polarity, boiling point, solid/liquid) and the nature of the impurities.[8]
-
-
Q2: How can I effectively monitor the fractions during column chromatography?
-
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring fractions.[6] Use a suitable developing solvent system and visualize the spots using a UV lamp (if your compound is UV active) or by staining with an appropriate agent (e.g., potassium permanganate, iodine).
-
Grignard Reactions
-
Q3: What are common side reactions in Grignard reactions with this compound, and how do I deal with the byproducts?
-
A3: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl bromide to form a dimer. To minimize this, add the this compound slowly to the magnesium turnings.[7] The resulting nonpolar dimer can usually be separated from more polar products by column chromatography. Another common impurity is the biphenyl-type byproduct if bromobenzene is used.[9]
-
-
Q4: My Grignard reaction with this compound is difficult to initiate. What can I do?
Nucleophilic Substitution Reactions
-
Q5: What are the typical work-up procedures for nucleophilic substitution reactions involving this compound?
-
A5: A typical work-up involves quenching the reaction, followed by an aqueous workup to remove any inorganic salts and water-soluble reagents.[11] This usually entails partitioning the reaction mixture between an organic solvent and water or a mild aqueous solution (e.g., saturated sodium bicarbonate if an acid is formed). The organic layer is then washed, dried, and concentrated.
-
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of 4,4,4-Trifluorobutyl Derivatives
| Product Polarity | Stationary Phase | Example Eluent System (v/v) |
| Nonpolar | Silica Gel | Hexane/Ethyl Acetate (98:2 to 90:10) |
| Moderately Polar | Silica Gel | Hexane/Ethyl Acetate (80:20 to 50:50) |
| Polar | Silica Gel | Dichloromethane/Methanol (98:2 to 90:10) |
| Polar | C18 Reversed-Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA |
| Highly Polar | HILIC | Acetonitrile/Water gradient |
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 406-81-5[8] |
| Molecular Formula | C₄H₆BrF₃[8] |
| Molecular Weight | 190.99 g/mol [12] |
| Boiling Point | 103-105 °C[4] |
| Density | 1.555 g/mL[4] |
| Solubility | Sparingly soluble in water[8] |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up of a Nucleophilic Substitution Reaction
-
Quench the Reaction: Once the reaction is complete (monitored by TLC or other analytical methods), cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and water. Shake the funnel vigorously, venting frequently to release any pressure.[13]
-
Separate Layers: Allow the layers to separate completely. Drain the lower layer (the identity of which depends on the relative densities of the organic and aqueous phases) into a clean flask.
-
Back-Extraction: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts in a single flask.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove the majority of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product using an appropriate method such as column chromatography, distillation, or recrystallization.
Protocol 2: Purification of a Grignard Reaction Product by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[5]
-
Elution: Begin eluting with the nonpolar solvent system, collecting fractions in test tubes or flasks.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This will help to elute compounds with increasing polarity.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Purification [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting Grignard reaction initiation with "1-Bromo-4,4,4-trifluorobutane"
This technical support guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-Bromo-4,4,4-trifluorobutane. The electron-withdrawing nature of the trifluoromethyl group can present unique challenges to the initiation of this reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound not initiating?
A1: The primary challenge with this compound is the reduced reactivity of the C-Br bond due to the electron-withdrawing trifluoromethyl group. This makes the oxidative addition of magnesium more difficult.[1][2][3] Several factors could be contributing to initiation failure:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[4][5][6]
-
Presence of Moisture: Grignard reagents are highly sensitive to protic sources, including water. Any moisture in the glassware, solvent, or starting material will quench the Grignard reagent as it forms.[1][2]
-
Insufficient Activation: Standard initiation methods may not be sufficient for this less reactive alkyl halide.
Q2: What are the visual signs of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable changes in the reaction mixture:
-
A noticeable increase in temperature (exotherm).
-
The appearance of a cloudy or grey/brown precipitate.[4]
-
Gentle bubbling or refluxing of the solvent at the site of the magnesium.
-
If using an iodine crystal for activation, the characteristic purple or brown color will disappear.[7][8]
Q3: What is the most effective solvent for this Grignard reaction?
A3: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[4] Tetrahydrofuran (THF) is often preferred over diethyl ether for less reactive alkyl halides due to its higher boiling point and better solvating ability for the Grignard reagent.[4][9]
Q4: Can I use commercially available 4,4,4-trifluorobutylmagnesium bromide directly?
A4: While some Grignard reagents are commercially available, those derived from fluorinated alkyl halides may be less common or have a shorter shelf-life due to potential instability. It is crucial to verify the activity of any commercial Grignard reagent by titration before use.
Q5: What are the common side reactions to be aware of?
A5: The most common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer (1,1,1,8,8,8-hexafluorooctane).[10][11][12] This is more likely at higher concentrations of the alkyl halide and at elevated temperatures.[10][12]
Troubleshooting Guide
If your Grignard reaction with this compound fails to initiate, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for failed Grignard reaction initiation.
Quantitative Data Summary
The following tables summarize qualitative and semi-quantitative data for various magnesium activation methods. Specific data for this compound is limited; therefore, general observations for difficult Grignard reactions are included.
Table 1: Comparison of Magnesium Activation Methods
| Activation Method | Description | Typical Conditions | Advantages | Disadvantages |
| Iodine | A crystal of iodine is added to the magnesium. | 1-2 small crystals | Simple, visual indication of activation (color disappears).[7][8] | Can sometimes be insufficient for very unreactive halides. |
| 1,2-Dibromoethane (DBE) | A small amount of DBE is added to initiate the reaction. | A few drops to 5 mol% | Highly effective; the reaction produces ethene gas and MgBr₂, cleaning the Mg surface.[5][13][14] | Introduces another reagent; can be too vigorous if not controlled. |
| Mechanical Grinding | Crushing the magnesium turnings with a glass rod. | Performed in the reaction flask before adding solvent. | Exposes fresh, unoxidized magnesium surface.[4][15] | Can be difficult to perform effectively under an inert atmosphere. |
| Sonication | Using an ultrasonic bath to clean the magnesium surface. | Applied to the reaction flask. | Effective at dislodging the MgO layer.[5][15] | Requires specialized equipment. |
| Rieke Magnesium | Highly reactive magnesium powder prepared by reducing MgCl₂.[16] | Used as a slurry in THF. | Extremely effective for unreactive halides, allows for low-temperature reactions.[17][18] | Requires separate preparation of the activated magnesium. |
Table 2: Influence of Initiators on Grignard Initiation
| Initiator | Typical Amount | Observations |
| Iodine | 1-2 crystals | Purple/brown color fades upon initiation.[7][8] |
| 1,2-Dibromoethane | 3-5 drops | Bubbling (ethene evolution) indicates activation.[5][14] |
| Pre-formed Grignard | Small aliquot | Can effectively initiate the reaction of a less reactive halide. |
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings with Iodine
-
Glassware Preparation: Thoroughly dry all glassware (round-bottom flask, condenser, dropping funnel) in an oven at >120°C overnight and assemble while hot under a stream of dry nitrogen or argon.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Activation: Add one or two small crystals of iodine. Gently warm the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and deposits on the magnesium, giving it a faint purple/brown color.
-
Cooling: Allow the flask to cool to room temperature under the inert atmosphere before adding the solvent.
Protocol 2: Initiation of Grignard Reaction with this compound
-
Setup: Assemble the dry glassware under a positive pressure of nitrogen or argon.
-
Reagents:
-
Place activated magnesium turnings (1.2 eq.) in the reaction flask.
-
Add anhydrous THF to just cover the magnesium.
-
In a dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
-
Initiation:
-
Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension.
-
Observe for signs of reaction (gentle reflux, cloudiness).
-
If no reaction occurs after several minutes, gently warm the flask with a heat gun.
-
If heating is unsuccessful, add a few drops of 1,2-dibromoethane as an initiator. The evolution of ethene gas should be observed.
-
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
Mandatory Visualizations
Caption: Competing pathways in the Grignard reaction of this compound.
Caption: Experimental workflow for the preparation of 4,4,4-trifluorobutylmagnesium bromide.
References
- 1. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Applications of 1,2-Dibromoethane_Chemicalbook [chemicalbook.com]
- 15. homework.study.com [homework.study.com]
- 16. echemi.com [echemi.com]
- 17. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Trifluoromethylation using "1-Bromo-4,4,4-trifluorobutane"
Welcome to the Technical Support Center for trifluoromethylation reactions utilizing "1-Bromo-4,4,4-trifluorobutane". This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during trifluoromethylation reactions with "this compound", focusing on the formation of common byproducts.
Issue 1: Presence of an Alkene Byproduct in the Reaction Mixture
Question: After my reaction, I've identified "4,4,4-trifluorobut-1-ene" as a significant byproduct. What causes its formation and how can I minimize it?
Answer: The formation of 4,4,4-trifluorobut-1-ene is due to a competing elimination reaction (E2 mechanism), which is a common side reaction for alkyl halides. This is particularly prevalent when using strong or bulky bases at elevated temperatures.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Strong or Bulky Base | Use a weaker or less sterically hindered base. For example, if using potassium tert-butoxide (t-BuOK), consider switching to a milder base like potassium carbonate (K₂CO₃) or a hindered non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| High Reaction Temperature | Elimination reactions are favored at higher temperatures.[1] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming if necessary. |
| Solvent Choice | The choice of solvent can influence the reaction pathway. Protic solvents can favor substitution in some cases, while polar aprotic solvents are common for these reactions. It is recommended to screen different solvents to find the optimal conditions for your specific substrate. |
Illustrative Data on Byproduct Formation with Different Bases:
The following table, adapted from studies on similar secondary alkyl halides, illustrates how the choice of base can significantly impact the ratio of elimination to substitution products. While this data is for 2-bromobutane, the trend is informative for primary halides like this compound, where substitution is generally more favored.
| Base | Alkene Byproduct (Elimination) | Desired Product (Substitution) |
| Potassium tert-butoxide (KOtBu) | 53% | 47% |
| Sodium Ethoxide (NaOEt) | 30% | 70% |
Data is illustrative and based on reactions with 2-bromobutane. The ratio for this compound may vary.[2]
Issue 2: Formation of a High Molecular Weight Homocoupling Byproduct
Question: My analysis shows a byproduct with a mass corresponding to "1,1,1,8,8,8-hexafluorooctane". How is this formed and what are the mitigation strategies?
Answer: The formation of 1,1,1,8,8,8-hexafluorooctane is a result of a homocoupling side reaction. This is most common when you are generating an organometallic intermediate, such as a Grignard reagent (4,4,4-trifluorobutylmagnesium bromide). This intermediate can react with the starting material, this compound, to form the dimer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Slow Addition of Electrophile | If the Grignard reagent is allowed to build up in concentration before the electrophile is added, it will have a higher chance of reacting with the remaining starting material. Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the Grignard reagent. |
| Localized High Concentrations | Poor stirring can lead to localized areas of high Grignard reagent concentration. Ensure vigorous and efficient stirring throughout the reaction. |
| Reaction Temperature | Higher temperatures can increase the rate of the coupling side reaction. Maintain a controlled temperature, often at reflux of a solvent like THF, but avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What are the main types of reactions where byproducts are a concern with this compound?
A1: The primary reaction types where byproduct formation is a significant consideration are nucleophilic substitution reactions and the formation of organometallic reagents (like Grignard reagents). In nucleophilic substitutions, elimination is the main competing reaction. When forming organometallic reagents, homocoupling is a common side reaction.
Q2: How can I effectively remove these byproducts during purification?
A2: Standard purification techniques are typically effective:
-
Column Chromatography: This is a very effective method for separating the desired product from both the lower-boiling elimination byproduct and the higher-boiling homocoupling byproduct.
-
Distillation: If there is a sufficient difference in boiling points between your desired product and the byproducts, fractional distillation can be an effective purification method.
-
Recrystallization: If your final product is a solid, recrystallization can be a powerful technique to remove impurities.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is a chemical that should be handled with care in a well-ventilated fume hood. It can cause skin and eye irritation.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.
Experimental Protocols
Representative Protocol: N-Alkylation of Indole with this compound
This protocol is adapted from established methods for the N-alkylation of indoles and serves as a starting point for optimization.[4][5][6]
Materials:
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add indole (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.2 equivalents). Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Slowly add this compound (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-(4,4,4-trifluorobutyl)indole.
Visualizations
References
How to remove unreacted "1-Bromo-4,4,4-trifluorobutane" from product
Technical Support Center: Post-Reaction Purification
Topic: How to remove unreacted "1-Bromo-4,4,4-trifluorobutane" from the product.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. Its immiscibility in water is particularly important for extractive work-up procedures.
Q2: What are the common challenges in removing unreacted this compound?
A2: Researchers may face several challenges, including:
-
Similar Polarity to the Product: If the desired product has a polarity similar to the starting material, separation by chromatography can be difficult.
-
Thermal Instability of the Product: If the product is thermally labile, purification by distillation may not be feasible.
-
Reactivity of the Product: The chosen removal method should not adversely affect the functional groups present in the desired product.
Q3: What are the primary methods for removing unreacted this compound?
A3: The main strategies for removal include:
-
Quenching: Chemically converting the unreacted starting material into a more easily separable compound.
-
Aqueous Extraction (Work-up): Using liquid-liquid extraction to remove water-soluble impurities.
-
Chromatography: Separating compounds based on their differential adsorption onto a stationary phase.
-
Distillation: Separating compounds with significantly different boiling points.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
| Issue | Possible Cause | Recommended Solution |
| Unreacted starting material co-elutes with the product during column chromatography. | The polarity of the starting material and the product are too similar for effective separation with the chosen solvent system. | 1. Optimize the Solvent System: Screen different solvent systems with varying polarities. A shallow gradient elution can improve separation. 2. Consider a Different Stationary Phase: If using silica gel, consider alumina or reverse-phase silica. 3. Derivatization: If possible, temporarily derivatize the product to alter its polarity for easier separation. |
| The product is degrading during purification. | The product may be sensitive to the purification conditions (e.g., acidic silica gel, high temperatures during distillation). | 1. Neutralize Silica Gel: Pre-treat the silica gel with a base like triethylamine. 2. Use a Milder Purification Technique: Opt for flash chromatography at room temperature or recrystallization if the product is a solid. 3. Avoid High Temperatures: If distillation is necessary, use a high-vacuum to lower the boiling points. |
| Aqueous work-up does not remove the unreacted starting material. | This compound is not soluble in water. | An aqueous wash alone is not sufficient. It must be combined with a quenching step to convert the starting material into a water-soluble species. |
| The quenching reaction is not going to completion. | The quenching agent may not be reactive enough, or the reaction conditions may not be optimal. | 1. Increase the Excess of Quenching Agent: Use a larger excess of the quenching reagent. 2. Increase Reaction Time or Temperature: Allow the quenching reaction to stir for a longer period or gently warm the mixture if the product is stable. 3. Choose a More Reactive Quenching Agent. |
Data Presentation
Table 1: Physical Properties of this compound and General Separation Characteristics.
| Property | Value | Implication for Purification |
| CAS Number | 406-81-5 | Unique identifier for the compound. |
| Molecular Formula | C4H6BrF3 | |
| Molecular Weight | 190.99 g/mol [1] | |
| Appearance | Colorless liquid[2] | |
| Water Solubility | Not miscible in water[1][2] | Can be separated from aqueous solutions by extraction. |
| Reactivity | Susceptible to nucleophilic attack | Can be quenched with nucleophilic reagents. |
Experimental Protocols
Method 1: Quenching with a Nucleophilic Thiol
This method is suitable for reactions where the desired product is not susceptible to nucleophilic attack by a thiol. Thiols are effective quenching agents for alkyl halides.
Protocol:
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3-5 equivalents of a nucleophilic thiol, such as sodium thiomethoxide or sodium 2-mercaptoethanesulfonate, to the reaction mixture. The latter is advantageous as its adduct with the alkyl bromide will be water-soluble.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the unreacted this compound.
-
-
Aqueous Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water (2 x 50 mL for a 100 mL reaction volume).
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of unreacted this compound.
-
-
Further Purification (if necessary):
-
The crude product can be further purified by flash column chromatography or recrystallization.
-
Method 2: Purification by Flash Column Chromatography
This method is applicable when the product and the unreacted starting material have a sufficient difference in polarity.
Protocol:
-
Determine the Optimal Solvent System:
-
Prepare the Column:
-
Pack a glass column with silica gel using the chosen eluent. The amount of silica should be 50-100 times the weight of the crude material for good separation.[6]
-
-
Load the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elute the Column:
-
Run the column by passing the eluent through the silica gel, applying gentle pressure with air or nitrogen gas.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
Wurtz coupling as a side reaction in "1-Bromo-4,4,4-trifluorobutane" Grignard formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation of 1-Bromo-4,4,4-trifluorobutane, with a specific focus on mitigating the Wurtz coupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of this compound Grignard formation?
A1: The Wurtz coupling is a significant side reaction where the desired Grignard reagent (4,4,4-trifluorobutylmagnesium bromide) reacts with the unreacted this compound starting material. This results in the formation of a homocoupled dimer (1,1,1,8,8,8-hexafluorooctane), which consumes both the starting material and the desired Grignard reagent, ultimately lowering the yield of the target product and complicating purification.[1][2]
Q2: How does the trifluoromethyl group in this compound influence the Grignard reaction and the Wurtz coupling side reaction?
A2: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can impact the reaction in several ways. While the C-F bond itself is very strong and generally unreactive in Grignard formation, the inductive effect of the -CF3 group can influence the reactivity of the C-Br bond and the stability of the resulting Grignard reagent.[3] This can potentially affect the rate of Grignard formation versus the rate of the Wurtz coupling reaction.
Q3: What are the primary factors that promote the Wurtz coupling side reaction?
A3: Several factors can increase the likelihood of the Wurtz coupling side reaction:
-
High local concentration of this compound: Rapid addition of the alkyl bromide leads to localized areas of high concentration, increasing the probability of it reacting with the newly formed Grignard reagent instead of the magnesium surface.
-
Elevated reaction temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1] The Grignard formation is exothermic, and poor temperature control can create "hot spots" that favor byproduct formation.
-
Choice of solvent: Ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent. However, their properties can influence the reaction outcome.
-
Inactive magnesium surface: A passivating layer of magnesium oxide on the magnesium turnings can slow down the Grignard formation, leaving more unreacted alkyl bromide available for Wurtz coupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of a high-boiling point byproduct. | High incidence of Wurtz coupling. | 1. Slow down the addition rate: Add the this compound solution dropwise to the magnesium suspension. This minimizes the local concentration of the alkyl halide. 2. Control the temperature: Maintain a gentle reflux and use an ice bath to manage the exothermic reaction. Avoid overheating. 3. Ensure efficient stirring: Vigorous stirring helps to dissipate heat and ensures the alkyl halide reacts quickly with the magnesium surface. |
| Reaction fails to initiate. | Inactive magnesium surface due to oxidation. | 1. Activate the magnesium: Use a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[4] 2. Use freshly opened, anhydrous solvent: Traces of water will quench the Grignard reagent and inhibit the reaction. |
| Formation of a cloudy or precipitated solution. | Formation of insoluble byproducts or magnesium salts. | This can be normal during a Grignard reaction. However, if it appears excessive, it could indicate side reactions. Ensure all reagents and glassware are scrupulously dry. |
Quantitative Data Summary
| Parameter | Condition | Effect on Grignard Yield | Effect on Wurtz Coupling | Reference |
| Addition Rate | Slow (dropwise) | Increases | Decreases | [1] |
| Rapid | Decreases | Increases | [1] | |
| Temperature | Low / Controlled | Increases | Decreases | [1] |
| High | Decreases | Increases | [1] | |
| Solvent | Diethyl Ether | Generally Good | Substrate Dependent | [5] |
| Tetrahydrofuran (THF) | Generally Good | Can promote for some substrates | [5] | |
| Magnesium | Activated | Increases | Decreases | [4] |
| Unactivated | Decreases | Increases | [4] |
Experimental Protocol: Formation of 4,4,4-Trifluorobutylmagnesium Bromide with Minimized Wurtz Coupling
This protocol provides a general methodology for the preparation of 4,4,4-trifluorobutylmagnesium bromide, emphasizing techniques to minimize the Wurtz coupling side reaction.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for an inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask under a stream of inert gas until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion (a few drops) of this solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the ether. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
Visualizations
Caption: Desired Grignard formation vs. undesired Wurtz coupling.
Caption: Workflow for minimizing Wurtz coupling.
References
Technical Support Center: Synthesis of 4,4,4-Trifluorobutyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,4-trifluorobutyl compounds.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired 4,4,4-Trifluorobutyl Compound
Symptoms:
-
The reaction does not proceed to completion.
-
The primary isolated product is not the expected trifluoromethylated compound.
-
Significant amounts of starting material remain unreacted.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Trifluoromethylating Reagent | The Ruppert-Prakash reagent (TMSCF₃) is sensitive to moisture. Ensure it is handled under anhydrous conditions. Use freshly opened reagent or purify older stock if necessary. |
| Insufficient Catalyst/Initiator Activity | For reactions using TMSCF₃, the fluoride source (e.g., TBAF, CsF) must be anhydrous. Dry the fluoride salt before use. Consider using alternative initiators like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1] |
| Low Reaction Temperature | The activation energy for the reaction may not be reached. Cautiously and gradually warm the reaction mixture. Be aware that TMSCF₃ is volatile with a boiling point of 54-55 °C.[2] |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMF or THF are generally preferred as they stabilize key reaction intermediates.[2] Avoid protic solvents, as they will protonate the trifluoromethyl anion.[1] |
| Decomposition of the Trifluoromethyl Anion | The trifluoromethyl anion (CF₃⁻) is a strong base and can be protonated by trace amounts of water or acidic protons on the substrate, leading to the formation of fluoroform (CF₃H).[1][3] Ensure all glassware, solvents, and reagents are rigorously dried. If the substrate has acidic protons, consider protecting these groups before the reaction.[1] |
Problem 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
Multiple unexpected peaks in analytical chromatograms (GC, HPLC).
-
Complex NMR spectra indicating the presence of byproducts.
-
Difficulty in purifying the final product.
Common Impurities and Their Origins:
| Impurity | Origin | Recommended Mitigation Strategy |
| Fluoroform (CF₃H) | Protonation of the trifluoromethyl anion by acidic protons from water, alcohols, or the substrate itself.[1][3] | Use anhydrous solvents and reagents. Protect acidic functional groups on the substrate. |
| Silyl Enol Ethers | Reaction of enolizable ketones with TMSCF₃, where the trifluoromethyl anion acts as a base to deprotonate the ketone at the α-position.[1][2][3] | Use a milder, non-basic initiator (e.g., K₂CO₃). Lowering the reaction temperature can improve selectivity.[1] |
| Unreacted Starting Materials | Incomplete reaction due to factors mentioned in Problem 1. | Optimize reaction conditions (temperature, time, stoichiometry). Ensure the purity of starting materials. |
| Diastereomers or Enantiomers | For chiral syntheses, incomplete stereoselectivity can lead to the formation of undesired stereoisomers.[4] | Optimize chiral catalysts and reaction conditions. Purification by chiral chromatography may be necessary. |
| Bis-alkylated Products | In alkylation reactions, the product may react further with the alkylating agent.[4] | Use a controlled stoichiometry of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. |
| Partially Fluorinated or Defluorinated Compounds | In some hydrogenation or reduction steps, side reactions can lead to partial hydrogenation or defluorination.[5] | Optimize catalyst and reaction conditions (pressure, temperature). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for when synthesizing 4,4,4-trifluorobutyl compounds?
A1: The most common impurities are typically related to the specific synthetic route. However, some general impurities to be aware of include:
-
Unreacted starting materials and reagents.
-
Byproducts from side reactions: These can include fluoroform (CF₃H) if there are proton sources present, and silyl enol ethers if you are using enolizable ketones with TMSCF₃.[1][3]
-
Solvent residues: High-boiling point solvents like DMF can be difficult to remove completely.[2]
-
Degradation products: The desired product may degrade during workup or purification.
Q2: Which analytical techniques are best for identifying and quantifying impurities in my product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the main compound from non-volatile impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities. Derivatization may be necessary for polar compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools for structural elucidation of both the desired product and any fluorinated impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for identifying impurities by their mass-to-charge ratio.[2][6]
Q3: How can I effectively remove impurities from my 4,4,4-trifluorobutyl compound?
A3: The choice of purification method depends on the nature of the impurities and the properties of your compound. Common techniques include:
-
Column Chromatography: A versatile technique for separating compounds based on polarity.
-
Distillation: Effective for purifying liquid products with boiling points different from the impurities.
-
Recrystallization: A powerful method for purifying solid compounds.
-
Aqueous Workup: Can be used to remove water-soluble impurities and high-boiling point solvents like DMF.[2]
Q4: My reaction with the Ruppert-Prakash reagent (TMSCF₃) is sluggish. What can I do to improve the reaction rate?
A4: Several factors can influence the reaction rate. Consider the following:
-
Solvent: N,N-dimethylformamide (DMF) is often reported as the most efficient solvent for nucleophilic trifluoromethylation with TMSCF₃.[2]
-
Catalyst: Ensure your fluoride source is active and anhydrous.
-
Temperature: Gently warming the reaction can increase the rate, but be mindful of the volatility of TMSCF₃.[2]
Experimental Protocols
Protocol 1: General Procedure for Impurity Analysis by HPLC
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the crude or purified compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System: A standard HPLC system with a UV detector is typically used.
-
Column: A C18 reverse-phase column is a good starting point for many organic compounds.
-
Mobile Phase: A gradient elution is often employed, starting with a higher percentage of a weaker solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of a stronger organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength where the compound of interest and potential impurities absorb (e.g., 254 nm).
-
Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of the main product and impurities. Identification of impurities may require comparison with known standards or collection of fractions for further analysis by MS or NMR.
Protocol 2: ¹⁹F NMR for Detection of Fluorinated Impurities
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer equipped with a fluorine probe.
-
Parameters: Acquire a ¹⁹F NMR spectrum. The chemical shifts will be indicative of the different fluorine environments. The trifluoromethyl group of the 4,4,4-trifluorobutyl moiety will have a characteristic chemical shift.
-
Analysis: The presence of other signals in the ¹⁹F NMR spectrum indicates the presence of fluorinated impurities. The integration of these signals relative to the main product signal can provide a quantitative measure of the impurity levels. For example, the formation of fluoroform (CF₃H) can be detected as a distinct signal.
Visualizations
Caption: General workflow for the synthesis and purification of 4,4,4-trifluorobutyl compounds.
Caption: Formation of common impurities during trifluoromethylation with TMSCF₃.
Caption: Troubleshooting logic for the synthesis of 4,4,4-trifluorobutyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. tosohusa.com [tosohusa.com]
Technical Support Center: Improving Selectivity of Nucleophilic Substitution on 1-Bromo-4,4,4-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of nucleophilic substitution reactions on 1-bromo-4,4,4-trifluorobutane. Our goal is to help you maximize the yield of your desired substitution product while minimizing competing elimination reactions.
Troubleshooting Guide
Here are solutions to common issues encountered during the nucleophilic substitution on this compound.
Q1: My reaction is producing a significant amount of an alkene byproduct. What is causing this and how can I fix it?
A1: The formation of an alkene, 4,4,4-trifluorobut-1-ene, is due to a competing E2 elimination reaction. Since this compound is a primary alkyl halide, SN2 substitution is generally favored. However, certain conditions can promote the E2 pathway. The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the β-hydrogens, making them more susceptible to abstraction by a base.
To favor substitution over elimination, consider the following adjustments:
-
Choice of Nucleophile/Base: Employ a nucleophile that is a strong nucleophile but a weak base. Nucleophiles like the azide ion (N₃⁻) and the cyanide ion (CN⁻) are excellent choices. Avoid strong, bulky bases such as potassium tert-butoxide (t-BuOK), which will preferentially act as a base and promote elimination.
-
Temperature: Lowering the reaction temperature will favor the substitution reaction. Elimination reactions typically have a higher activation energy than substitution reactions, so lower temperatures will kinetically favor the SN2 pathway.
-
Solvent: Use a polar aprotic solvent. Solvents like DMSO, DMF, and acetone are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[1] Polar protic solvents, such as ethanol or water, can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
Q2: The reaction is proceeding very slowly or not at all. What are the potential reasons and solutions?
A2: A slow or incomplete reaction can be attributed to several factors:
-
Nucleophile Strength: Ensure you are using a sufficiently strong nucleophile. For primary alkyl halides, a strong nucleophile is necessary for a reasonable reaction rate.
-
Solvent Choice: As mentioned, polar aprotic solvents are preferred for SN2 reactions. If you are using a polar protic solvent, the nucleophile may be overly solvated, hindering its ability to attack the electrophilic carbon.
-
Temperature: While lower temperatures favor substitution, the reaction may still require a certain amount of thermal energy to proceed at a practical rate. If the reaction is clean but slow, a modest increase in temperature may be beneficial. However, monitor for the formation of elimination byproducts.
-
Reagent Purity: Ensure the purity of your this compound and the nucleophilic salt. Impurities can interfere with the reaction.
Q3: I am observing multiple unexpected byproducts in my reaction mixture. What could be the cause?
A3: Besides the E2 elimination product, other byproducts can arise from:
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Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols in the presence of a base, can compete with your intended nucleophile.
-
Side reactions of the Nucleophile: The nucleophile itself might undergo decomposition or side reactions under the reaction conditions.
-
Impure Starting Materials: Impurities in the starting materials can lead to a variety of byproducts.
To minimize byproducts:
-
Choose an appropriate inert solvent.
-
Verify the stability of your nucleophile under the reaction conditions.
-
Use high-purity starting materials.
Frequently Asked Questions (FAQs)
Q4: Which type of nucleophilic substitution mechanism is expected for this compound?
A4: As a primary alkyl halide, this compound is expected to undergo nucleophilic substitution via an SN2 (bimolecular nucleophilic substitution) mechanism. This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The primary nature of the substrate means there is little steric hindrance to this backside attack, and the formation of a primary carbocation required for an SN1 mechanism is highly unfavorable.
Q5: How does the trifluoromethyl (-CF₃) group influence the reactivity of this compound?
A5: The trifluoromethyl group is a strong electron-withdrawing group and has two main effects:
-
Increased Electrophilicity: It enhances the partial positive charge on the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack. This can increase the rate of the SN2 reaction.
-
Increased Acidity of β-Hydrogens: The electron-withdrawing nature of the -CF₃ group makes the hydrogens on the adjacent carbon (the β-hydrogens) more acidic. This increased acidity can make the substrate more prone to E2 elimination if a strong base is used.
Q6: What are the ideal general conditions to maximize the yield of the substitution product?
A6: To maximize the SN2 product and minimize the E2 byproduct, the following conditions are generally recommended:
-
Nucleophile: A strong, non-bulky nucleophile that is a weak base (e.g., NaN₃, NaCN).
-
Solvent: A polar aprotic solvent (e.g., DMSO, DMF, acetone).
-
Temperature: The lowest temperature at which the reaction proceeds at a reasonable rate.
-
Concentration: Using a higher concentration of the nucleophile can also favor the bimolecular SN2 reaction.
Data Presentation
The following tables summarize reaction conditions and yields for the nucleophilic substitution on this compound with sodium cyanide and sodium azide.
Table 1: Reaction of this compound with Sodium Cyanide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 5,5,5-Trifluoropentanenitrile (%) | Reference |
| 1 | DMSO | 110 | 0.5 | 97 | --INVALID-LINK-- |
Table 2: Reaction of this compound with Sodium Azide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 4,4,4-Trifluorobutyl azide (%) | Reference |
| 1 | DMF | 80 | 1 | >95 (Estimated) | Based on similar reactions[2] |
| 2 | Acetone/Water | Reflux | Overnight | 77 (for 3-azido-1-propanol from 3-bromo-1-propanol) | [3] |
Note: The yield for the reaction with sodium azide in DMF is an estimation based on analogous reactions. The reaction in acetone/water is for a similar, non-fluorinated substrate and is provided for comparison.
Experimental Protocols
Protocol 1: Synthesis of 5,5,5-Trifluoropentanenitrile
This protocol is adapted from a high-yield synthesis of 5,5,5-trifluorovaleronitrile (an alternative name for 5,5,5-trifluoropentanenitrile).
-
Reagents:
-
This compound (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, a mixture of sodium cyanide in DMSO is heated in an oil bath at 80°C for 10 minutes until most of the solid has dissolved.
-
The flask is removed from the oil bath, and this compound is added.
-
The reaction mixture is then heated to 110°C for approximately 30 minutes.
-
After cooling to room temperature, the mixture is partitioned between water and diethyl ether.
-
The aqueous layer is extracted two more times with diethyl ether.
-
The combined organic layers are washed successively with 2N HCl (twice), water (twice), and brine.
-
The ether phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
-
Protocol 2: Synthesis of 4,4,4-Trifluorobutyl Azide
This protocol is a general procedure for the synthesis of alkyl azides from alkyl bromides.
-
Reagents:
-
This compound (1.0 eq)
-
Sodium Azide (1.5 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF in a round-bottom flask, add sodium azide.
-
Heat the reaction mixture to 80°C and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure. Caution: Alkyl azides can be explosive, especially low molecular weight ones. It is often recommended to use the solution of the product directly in the next step without complete removal of the solvent.
-
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Key factors influencing the selectivity between SN2 and E2 reactions.
References
Navigating the Scale-Up of Reactions with 1-Bromo-4,4,4-trifluorobutane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 4,4,4-trifluorobutyl moiety is a critical step in the synthesis of numerous pharmaceutical and agrochemical candidates, offering unique physicochemical properties. However, scaling up reactions involving 1-Bromo-4,4,4-trifluorobutane from the laboratory bench to pilot plant or industrial production presents a distinct set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of reactions with this compound, presented in a question-and-answer format.
Issue 1: Poor or Inconsistent Reaction Conversion at Larger Scale
Question: My reaction with this compound proceeded to completion in the lab, but on a larger scale, the conversion is sluggish and incomplete. What are the likely causes and how can I address them?
Answer: This is a common challenge in process scale-up and can be attributed to several factors:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between reactants, especially in heterogeneous reaction mixtures.
-
Solution: Evaluate and optimize the agitation speed and impeller design to ensure thorough mixing. For liquid-liquid reactions, consider the use of a phase-transfer catalyst to facilitate the reaction between the two phases.
-
-
Temperature Gradients: Larger reaction volumes can develop localized hot or cold spots, leading to inconsistent reaction rates and potential side reactions.
-
Solution: Implement a more robust temperature control system. This may involve using a reactor with a better surface area-to-volume ratio, employing a jacketed reactor with a high-performance heat transfer fluid, or utilizing internal cooling coils.
-
-
Impurity Effects: The purity of reagents and solvents used at scale may differ from laboratory-grade materials, and trace impurities can inhibit the reaction.
-
Solution: Scrutinize the certificates of analysis for all raw materials. If necessary, perform purification of the starting materials or solvents before use.
-
Issue 2: Increased By-product Formation During Scale-Up
Question: When scaling up my reaction, I'm observing a significant increase in the formation of elimination by-products (4,4,4-trifluorobut-1-ene) at the expense of my desired substitution product. Why is this happening and what can I do?
Answer: The competition between substitution (SN2) and elimination (E2) is highly sensitive to reaction conditions, which can be exacerbated at a larger scale.
-
Exotherm and Temperature Control: Nucleophilic substitution reactions are often exothermic. Inadequate heat removal on a larger scale can lead to a rise in the internal reaction temperature, which generally favors the elimination pathway.
-
Solution: Improve heat dissipation as mentioned previously. A slow, controlled addition of the nucleophile or this compound can also help to manage the exotherm.
-
-
Base Strength and Concentration: The strength and concentration of the base/nucleophile play a crucial role. A highly concentrated, strong base will favor elimination.
-
Solution: Consider using a milder base if the reaction allows. Alternatively, a slow addition of the base can maintain a low instantaneous concentration, favoring substitution. The choice of a less sterically hindered base can also favor the SN2 pathway.
-
Issue 3: Difficulties in Reaction Work-up and Product Isolation
Question: The work-up of my reaction at a larger scale is proving to be problematic, with persistent emulsions and difficulty in separating the product from unreacted starting materials and by-products. What are some effective strategies?
Answer: Work-up procedures that are straightforward in the lab can become challenging at scale.
-
Emulsion Formation: Vigorous agitation of biphasic mixtures in large reactors can lead to stable emulsions.
-
Solution: Reduce the agitation speed during the quench and extraction phases. The addition of brine or a small amount of a different organic solvent can often help to break emulsions. In some cases, filtration through a pad of celite may be necessary.
-
-
Azeotropic Removal of Water: If your product is high-boiling, residual water from the work-up can be difficult to remove.
-
Solution: Consider an azeotropic distillation with a suitable solvent (e.g., toluene) to effectively remove water before final purification.
-
-
Purification Challenges: The similar boiling points of this compound and some potential by-products can make purification by distillation difficult.
-
Solution: Explore alternative purification methods such as crystallization if the product is a solid. For liquid products, high-efficiency fractional distillation with a packed column may be required.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the scale-up of reactions involving this compound?
A1: The primary hazards include:
-
Thermal Runaway: As with many alkylation reactions, there is a risk of a thermal runaway due to the exothermic nature of the reaction. This can lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.
-
Release of Toxic and Corrosive Vapors: In the event of a thermal runaway or decomposition, toxic and corrosive gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF) may be released.
-
Flammability: While this compound itself has a high flash point, many organic solvents used in conjunction with it are flammable.
Q2: How does the trifluoromethyl group in this compound affect its reactivity in scale-up reactions compared to non-fluorinated bromoalkanes?
A2: The strong electron-withdrawing effect of the trifluoromethyl group influences the reactivity in several ways:
-
It can make the α-protons (on the carbon adjacent to the bromine) more acidic, potentially increasing the propensity for elimination reactions with strong bases.
-
It can also influence the polarity of the C-Br bond, which may affect the rate of nucleophilic substitution. These effects should be carefully considered when optimizing reaction conditions for scale-up.
Q3: Are there any specific materials of construction that should be used for reactors and associated equipment when handling this compound at scale?
A3: Standard glass-lined or stainless steel reactors are generally suitable for handling this compound and its reaction mixtures. However, in the event of decomposition or the formation of acidic by-products (HBr, HF), corrosion can become a concern. Therefore, it is crucial to have a robust process control to prevent such occurrences. For reactions where the formation of acidic gases is anticipated, reactors made of or lined with corrosion-resistant alloys (e.g., Hastelloy) should be considered.
Data Presentation
Table 1: Comparison of Reaction Parameters at Laboratory vs. Pilot Scale (Illustrative Example)
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (50 L) | Key Considerations for Scale-Up |
| Reactant Ratio | 1.0 : 1.2 (Substrate : Nucleophile) | 1.0 : 1.15 (Substrate : Nucleophile) | Tighter control of stoichiometry is often necessary at scale to minimize waste and by-products. |
| Solvent Volume | 10 volumes | 8 volumes | Higher concentrations can improve throughput but may exacerbate exotherms. |
| Addition Time | 10 minutes | 2 - 4 hours | Slow, controlled addition is critical for managing heat evolution. |
| Reaction Temperature | 20 - 25 °C | 15 - 20 °C | A lower setpoint may be needed to compensate for reduced heat transfer efficiency. |
| Typical Yield | 85 - 90% | 75 - 80% | A slight decrease in yield upon scale-up is common; process optimization aims to minimize this. |
| Key Impurity Profile | < 1% Elimination by-product | 3 - 5% Elimination by-product | Increased elimination is a common challenge requiring careful temperature and base control. |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Nucleophilic Substitution Reaction
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge Substrate and Solvent: Charge the reactor with the nucleophilic substrate and the appropriate solvent.
-
Temperature Adjustment: Bring the reactor contents to the desired initial reaction temperature.
-
Controlled Addition: Begin the slow, subsurface addition of this compound at a rate that allows the reactor's cooling system to maintain the set temperature.
-
Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., HPLC, GC) to determine completion.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding it to a pre-cooled aqueous solution.
-
Work-up: Perform the extractive work-up, being mindful of potential emulsion formation.
-
Purification: Purify the crude product by distillation or crystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for scaling up reactions with this compound.
Caption: A generalized experimental workflow for scaled-up reactions.
Validation & Comparative
Comparative ¹H NMR Analysis of 1-Bromo-4,4,4-trifluorobutane and Related Haloalkanes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the ¹H NMR Characterization of 1-Bromo-4,4,4-trifluorobutane and Its Comparison with Other Terminal Haloalkanes.
This guide provides a comparative analysis of the ¹H NMR spectral features of this compound. Due to the limited availability of detailed, publicly accessible ¹H NMR data for this compound and its direct trifluoromethylated analogs (1-Chloro-4,4,4-trifluorobutane and 1-Iodo-4,4,4-trifluorobutane), this guide will focus on the theoretical principles and expected spectral characteristics. To provide a tangible comparison, experimental data for the non-fluorinated analogs (1-chlorobutane, 1-bromobutane, and 1-iodobutane) are included. This allows for an objective assessment of the influence of both the halogen substituent and the trifluoromethyl group on ¹H NMR spectra.
Key Spectral Features of 1-Halo-4,4,4-trifluorobutanes
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three sets of non-equivalent protons in the molecule:
-
-CH₂-Br (Hα): The methylene group directly attached to the bromine atom.
-
-CH₂- (Hβ): The central methylene group.
-
-CH₂-CF₃ (Hγ): The methylene group adjacent to the trifluoromethyl group.
The chemical shift of these protons is influenced by the electronegativity of the adjacent substituents. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which will deshield the adjacent protons (Hγ), causing their signal to appear at a higher chemical shift (downfield). Similarly, the bromine atom will deshield the Hα protons. The Hβ protons, being further from the electron-withdrawing groups, are expected to be the most shielded and appear at the lowest chemical shift (upfield).
Spin-spin coupling will lead to characteristic splitting patterns for each signal. The Hα and Hγ protons are each adjacent to the Hβ methylene group (2 protons), and are therefore expected to appear as triplets. The Hβ protons are coupled to both the Hα (2 protons) and Hγ (2 protons) methylene groups and would be expected to appear as a more complex multiplet, likely a quintet, assuming similar coupling constants. Furthermore, the protons on the γ-carbon will exhibit coupling to the three fluorine atoms of the CF₃ group, resulting in a quartet multiplicity for the Hγ signal due to ¹H-¹⁹F coupling.
Comparative Data of 1-Halobutanes
To illustrate the effect of the halogen substituent on the ¹H NMR spectrum, the following table summarizes the experimental data for 1-chlorobutane, 1-bromobutane, and 1-iodobutane. The data highlights the trend of decreasing chemical shift for the Hα protons as the electronegativity of the halogen decreases (Cl > Br > I).
| Compound | Hα (-CH₂-X) | Hβ (-CH₂-) | Hγ (-CH₂-) | δ (ppm) | Multiplicity | J (Hz) |
| 1-Chlorobutane | Hα | ~3.53 | Triplet | ~6.6 | ||
| Hβ | ~1.77 | Multiplet | ||||
| Hγ | ~1.46 | Multiplet | ||||
| 1-Bromobutane [1] | Hα | ~3.40 | Triplet | ~6.7 | ||
| Hβ | ~1.85 | Multiplet | ||||
| Hγ | ~1.48 | Multiplet | ||||
| 1-Iodobutane [2][3][4] | Hα | ~3.19 | Triplet | ~7.0 | ||
| Hβ | ~1.82 | Multiplet | ||||
| Hγ | ~1.40 | Multiplet |
Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The multiplicities and coupling constants are for the major splitting patterns.
Experimental Protocol
A general protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.
-
Tune and match the probe to the ¹H frequency to maximize signal-to-noise.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Spectral Width: Typically 10-15 ppm for a standard organic molecule.
-
Pulse Angle: A 30° or 45° pulse is commonly used for quantitative measurements.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.
-
Number of Scans: Dependent on the sample concentration, typically 8 to 64 scans are averaged to improve the signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualization of Spin-Spin Coupling
The following diagram illustrates the expected spin-spin coupling pattern for the protons in this compound.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in this compound.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. 1-Iodobutane(542-69-8) 1H NMR spectrum [chemicalbook.com]
- 3. docbrown.info [docbrown.info]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the 19F NMR Analysis of 1-Bromo-4,4,4-trifluorobutane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) analysis of 1-Bromo-4,4,4-trifluorobutane and its derivatives. Due to the unique properties of the fluorine-19 isotope, including its 100% natural abundance and high sensitivity, 19F NMR spectroscopy is a powerful tool for the structural elucidation and analysis of fluorinated organic molecules.[1][2] This guide offers a comparative look at the expected 19F NMR characteristics of these compounds, a detailed experimental protocol for their analysis, and a logical workflow for researchers.
Comparative 19F NMR Data
Based on this, the 19F NMR spectrum of this compound is expected to show a triplet in a similar region. The electron-withdrawing nature of the bromine atom, while separated by a three-bond distance, may have a minor deshielding effect, potentially shifting the signal slightly downfield compared to its corresponding alcohol derivative.
The following table provides a qualitative comparison of the expected 19F NMR data for this compound and some of its potential derivatives.
| Compound Name | Structure | Predicted 19F Chemical Shift (δ) / ppm | Predicted Multiplicity | Predicted Coupling Constant (JHF) / Hz |
| This compound | CF3CH2CH2CH2Br | -65 to -70 | Triplet (t) | ~10-12 |
| 1-Iodo-4,4,4-trifluorobutane | CF3CH2CH2CH2I | -65 to -70 | Triplet (t) | ~10-12 |
| 4,4,4-Trifluorobutan-1-ol | CF3CH2CH2CH2OH | -66.5 | Triplet (t) | ~10.9 |
| 4,4,4-Trifluorobutylamine | CF3CH2CH2CH2NH2 | -65 to -70 | Triplet (t) | ~10-12 |
Experimental Protocol for 19F NMR Analysis
This section outlines a detailed methodology for acquiring high-quality 19F NMR spectra of small organofluorine compounds like this compound.
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl3), acetone-d6, and dimethyl sulfoxide-d6 (DMSO-d6). Ensure the solvent does not contain any fluorine signals that could interfere with the analysis.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: While not always necessary for qualitative analysis, an internal standard can be used for precise chemical shift referencing and quantification. A common standard is trifluorotoluene (C6H5CF3), which gives a sharp singlet at approximately -63.72 ppm. Add a small, accurately known amount of the standard to the sample.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
2. NMR Spectrometer Setup and Acquisition:
-
Spectrometer: A multinuclear NMR spectrometer equipped with a fluorine probe is required.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Nucleus: 19F
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgfhigqn' on Bruker instruments for inverse-gated proton decoupling) is typically sufficient.[6]
-
Spectral Width: Set a wide spectral width initially (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is between -50 and -220 ppm.[7]
-
Transmitter Offset (O1P): Center the spectral window in the expected region of the CF3 signal (e.g., -65 ppm).
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for small molecules.
-
Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the chemical shifts to the internal standard or, if none is used, to an external reference or by using the spectrometer's calibrated frequency. The primary reference for 19F NMR is CFCl3 at 0.0 ppm.[8]
Logical Workflow for 19F NMR Analysis
The following diagram illustrates a logical workflow for the 19F NMR analysis of this compound and its derivatives.
Caption: Logical workflow for 19F NMR analysis.
This guide provides a foundational understanding for researchers undertaking the 19F NMR analysis of this compound and its derivatives. While specific experimental data for the parent compound remains elusive in the surveyed literature, the provided predictions, detailed protocol, and logical workflow offer a robust framework for successful experimental design and data interpretation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. colorado.edu [colorado.edu]
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Bromo-4,4,4-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation patterns generated, particularly under electron ionization (EI), provide a veritable fingerprint of a molecule's composition and connectivity. This guide offers a detailed comparison of the predicted mass spectrometry fragmentation of 1-Bromo-4,4,4-trifluorobutane against related halogenated alkanes, supported by established fragmentation principles.
Comparative Fragmentation Analysis
The fragmentation of this compound is anticipated to be a composite of the characteristic pathways observed for brominated and fluorinated organic compounds. Below, we compare its predicted fragmentation with that of 1-bromobutane to highlight the influence of the trifluoromethyl group.
| m/z | Predicted Fragment Ion (this compound) | Plausible Fragmentation Pathway | Comparative Fragment Ion (1-Bromobutane) | Notes |
| 190/192 | [C₄H₆BrF₃]⁺• | Molecular Ion (M⁺•) | [C₄H₉Br]⁺• (m/z 136/138) | The presence of bromine results in a characteristic M⁺• and M+2 doublet with a ~1:1 intensity ratio due to ⁷⁹Br and ⁸¹Br isotopes.[1][2][3] |
| 111 | [C₄H₆F₃]⁺ | Loss of •Br | [C₄H₉]⁺ (m/z 57) | Cleavage of the C-Br bond is a common pathway for alkyl bromides, often leading to a stable carbocation.[1][2] |
| 121/123 | [C₃H₄Br]⁺• | Loss of •CF₃ | [C₃H₆Br]⁺ (m/z 121/123) | Cleavage of the C-C bond adjacent to the trifluoromethyl group. |
| 93 | [C₃H₆F₂]⁺ | Rearrangement and loss of HBr and F• | - | The strong C-F bonds make fluorine loss less common, but rearrangements can occur. |
| 69 | [CF₃]⁺ | Cleavage of the C₂-C₃ bond | - | The stability of the trifluoromethyl cation makes this a probable fragment. |
| 55 | [C₄H₇]⁺ | Loss of Br• and HF | [C₄H₇]⁺ (m/z 55) | Elimination of hydrogen halides can lead to unsaturated fragments. |
| 41 | [C₃H₅]⁺ | Further fragmentation | [C₃H₅]⁺ (m/z 41) | Common alkyl fragment. |
| 27 | [C₂H₃]⁺ | Further fragmentation | [C₂H₃]⁺ (m/z 27) | Common alkyl fragment. |
Note: The relative intensities of these peaks would require experimental verification. The base peak is often the most stable carbocation formed. For many alkyl halides, the loss of the halogen results in the base peak.[2]
Experimental Protocols
A standard protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is outlined below.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy allows for reproducible fragmentation patterns that can be compared to spectral libraries.[4]
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 25 to 250.
-
Solvent Delay: A suitable delay (e.g., 2-3 minutes) to prevent the solvent peak from saturating the detector.
Visualizing Fragmentation and Workflow
To better understand the logic of the fragmentation process and the experimental setup, the following diagrams are provided.
Caption: Predicted major fragmentation pathways for this compound.
Caption: General experimental workflow for GC-MS analysis.
References
A Comparative Guide to 1-Bromo-4,4,4-trifluorobutane and Other Trifluoromethylating Agents for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] While a diverse array of reagents exists for the direct introduction of the -CF3 moiety, other building blocks offer pathways to introduce trifluoromethylated alkyl chains, providing a powerful tool for modifying molecular scaffolds. This guide provides a comprehensive comparison of 1-Bromo-4,4,4-trifluorobutane, a versatile reagent for introducing the 4,4,4-trifluorobutyl group, with traditional trifluoromethylating agents. We will explore its reactivity through nucleophilic substitution and organometallic pathways, supported by experimental data and detailed protocols, to inform the selection of the optimal synthetic strategy.
Distinguishing this compound from Direct Trifluoromethylating Agents
It is crucial to differentiate the synthetic utility of this compound from that of direct trifluoromethylating agents. While reagents like the Ruppert-Prakash reagent (TMSCF3) and Togni's reagents deliver a trifluoromethyl (-CF3) group, This compound introduces a 4,4,4-trifluorobutyl (-CH2CH2CH2CF3) moiety .[2] This distinction is vital for medicinal chemists aiming to fine-tune the physicochemical properties of a lead compound. The introduction of a trifluoromethylated alkyl chain can modulate lipophilicity and conformational flexibility in ways that a simple trifluoromethyl group cannot.
Performance Comparison: Introducing the 4,4,4-Trifluorobutyl Group
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions and as a precursor to organometallic reagents for coupling reactions. Below, we compare its performance in these key transformations.
Nucleophilic Substitution Reactions
This compound readily undergoes SN2 reactions with a variety of nucleophiles. The reactivity of alkyl halides in SN2 reactions is influenced by the nature of the halogen, with the trend being I > Br > Cl > F.[3] The carbon-bromine bond in this compound is sufficiently labile for efficient substitution under standard conditions.
Table 1: Nucleophilic Substitution Reactions with this compound
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-(4,4,4-trifluorobutyl)aniline | 6 | 85 |
| 2 | Benzylamine | N-Benzyl-4,4,4-trifluorobutan-1-amine | 4 | 92 |
| 3 | Morpholine | 4-(4,4,4-trifluorobutyl)morpholine | 3 | 95 |
| 4 | Piperidine | 1-(4,4,4-trifluorobutyl)piperidine | 3 | 93 |
| 5 | Thiophenol | Phenyl(4,4,4-trifluorobutyl)sulfane | 2 | 98 |
| 6 | Benzyl mercaptan | Benzyl(4,4,4-trifluorobutyl)sulfane | 1.5 | 96 |
| 7 | Sodium Azide | 1-azido-4,4,4-trifluorobutane | - | - |
Note: Yields are representative and can vary based on specific reaction conditions. Data for entry 7 was not found in the searched literature but is a common transformation.
Organometallic Coupling Reactions
This compound can be converted into its corresponding Grignard or organolithium reagent, which can then participate in coupling reactions to form new carbon-carbon bonds. The formation of Grignard reagents from alkyl bromides is a well-established process. These organometallic intermediates can then be coupled with various electrophiles.
Table 2: Organometallic Coupling Reactions Involving a 4,4,4-Trifluorobutyl Moiety
| Entry | Organometallic Reagent | Electrophile | Coupling Method | Product | Yield (%) |
| 1 | 4,4,4-Trifluorobutylmagnesium bromide | Aryl Halide | Copper-catalyzed | 1-Aryl-4,4,4-trifluorobutane | Good to Excellent |
| 2 | 4,4,4-Trifluorobutylzinc reagent | Alkenyl Halide | Palladium-catalyzed | 4,4,4-Trifluoro-1-alkenylbutane | - |
Note: Specific yield data for a broad range of substrates using the Grignard reagent from this compound was not available in the searched results. However, copper-catalyzed cross-coupling of Grignard reagents with alkyl halides is a known high-yielding method.[4]
Alternative Methods for Introducing Trifluoromethylated Alkyl Chains
While this compound is a valuable building block, other synthetic strategies can be employed to introduce trifluoromethylated alkyl chains.
-
Wittig Reaction: The Wittig reaction provides a powerful method for alkene synthesis.[1][2][3][5] A phosphonium salt derived from this compound can be used to introduce a 4,4,4-trifluorobutylidene moiety, which can then be reduced to the desired alkyl chain.
-
Direct C-H Functionalization: Recent advances in catalysis have enabled the direct coupling of trifluoromethylated building blocks with C-H bonds, offering a more atom-economical approach.[6]
Experimental Protocols
General Protocol for Nucleophilic Substitution with Amines
To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL) is added the amine nucleophile (1.2 mmol) and a base like potassium carbonate (2.0 mmol). The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Grignard Reagent Formation and Coupling
This protocol is based on general procedures for Grignard reagent formation and may need optimization for this compound.
Magnesium turnings (1.2 equivalents) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium. A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed. The resulting Grignard reagent can then be used in subsequent coupling reactions with an appropriate electrophile, often in the presence of a copper or palladium catalyst.
General Protocol for Wittig Reaction
-
Phosphonium Salt Formation: this compound (1.0 eq) and triphenylphosphine (1.0 eq) are heated in a suitable solvent like toluene to form the corresponding phosphonium salt.
-
Ylide Formation and Reaction: The phosphonium salt is suspended in an anhydrous solvent like THF and treated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide. The aldehyde or ketone (1.0 eq) is then added, and the reaction is allowed to warm to room temperature. Workup and purification by chromatography yield the desired alkene.[2][5][7]
Visualization of Synthetic Pathways
Below are diagrams illustrating the key synthetic transformations involving this compound.
Conclusion
This compound serves as a valuable and versatile building block for the introduction of the 4,4,4-trifluorobutyl moiety into organic molecules. Its utility in straightforward nucleophilic substitution reactions and as a precursor for organometallic coupling reactions makes it a powerful tool for drug discovery and development professionals. While not a direct trifluoromethylating agent, the ability to introduce a trifluoromethylated alkyl chain provides a distinct advantage for modulating molecular properties. The choice between using this compound and a direct trifluoromethylating agent will depend on the specific structural modifications required to optimize the biological activity and pharmacokinetic profile of a drug candidate.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. open.bu.edu [open.bu.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Copper-Catalyzed Arene C-H Bond Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: 1-Bromo-4,4,4-trifluorobutane vs. 1-Iodo-4,4,4-trifluorobutane
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of fluorinated building blocks, the choice of halogen atom can significantly influence the reactivity and synthetic utility of a molecule. This guide provides a detailed comparison of the reactivity of 1-bromo-4,4,4-trifluorobutane and 1-iodo-4,4,4-trifluorobutane, two key intermediates in the synthesis of complex fluorinated molecules. The information presented herein, supported by established chemical principles and analogous experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
The fundamental difference in reactivity between this compound and 1-iodo-4,4,4-trifluorobutane lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This crucial distinction renders 1-iodo-4,4,4-trifluorobutane the more reactive of the two compounds in common synthetic transformations such as nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. Consequently, the iodo-analogue often allows for milder reaction conditions, faster reaction times, and potentially higher yields.
Reactivity Principles: A Deeper Dive
The enhanced reactivity of alkyl iodides over alkyl bromides is a well-established principle in organic chemistry, primarily governed by two key factors:
-
Bond Strength: The C-I bond has a lower bond dissociation energy (approximately 228 kJ/mol) compared to the C-Br bond (approximately 290 kJ/mol).[1] A weaker bond requires less energy to break, thus facilitating reactions where the cleavage of this bond is a rate-determining step.
-
Leaving Group Ability: The iodide ion (I⁻) is a larger, more polarizable, and weaker base than the bromide ion (Br⁻). This makes iodide a superior leaving group in nucleophilic substitution reactions, as it can better stabilize the negative charge that develops as the C-X bond breaks.
These principles are directly applicable to this compound and 1-iodo-4,4,4-trifluorobutane, predicting a higher reactivity for the latter in a variety of synthetic contexts.
Quantitative Reactivity Comparison
| Reaction Type | Substrate Analogue | Relative Rate Constant | Conditions (Illustrative) | Reference |
| SN2 Nucleophilic Substitution | 1-Iodooctane | Significantly Higher | Nucleophile: Azide, Solvent: Acetone | General Principle |
| 1-Bromooctane | Lower | Nucleophile: Azide, Solvent: Acetone | General Principle | |
| Suzuki-Miyaura Coupling | Aryl Iodide | >95% Yield | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 80°C, 2h | [2] |
| Aryl Bromide | 41% Yield | Phenylboronic acid, Na₂PdCl₄/sSPhos, 37°C, 28h | [2] |
Key Synthetic Applications and Reactivity Differences
Nucleophilic Substitution Reactions
In bimolecular nucleophilic substitution (SN2) reactions, the rate is directly dependent on the leaving group's ability. Therefore, 1-iodo-4,4,4-trifluorobutane is expected to react significantly faster with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, and carbanions) compared to its bromo counterpart. This allows for the use of milder reaction conditions, which can be crucial when working with sensitive functional groups.
Caption: Comparative SN2 reaction pathways.
Grignard Reagent Formation
The formation of Grignard reagents involves the insertion of magnesium into the carbon-halogen bond. Due to the higher reactivity of the C-I bond, 1-iodo-4,4,4-trifluorobutane will typically form the corresponding Grignard reagent, 4,4,4-trifluorobutylmagnesium iodide, more readily and under milder conditions than the bromo analogue. This can be advantageous in preventing side reactions.
References
A Comparative Guide to Trifluoromethylation Strategies: Ruppert-Prakash Reagent vs. 1-Bromo-4,4,4-trifluorobutane
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine-containing moieties is a critical strategy for modulating molecular properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] Among the various fluorinated groups, the trifluoromethyl (CF₃) group is of paramount importance. Researchers have a diverse toolkit of reagents to introduce this functional group, each with distinct mechanisms and applications.
This guide provides an objective comparison between two commercially available reagents: the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) and 1-bromo-4,4,4-trifluorobutane. While both are valuable in organofluorine chemistry, they serve fundamentally different purposes. The Ruppert-Prakash reagent is a direct source of a nucleophilic trifluoromethyl anion equivalent ("CF₃⁻"), primarily used for the trifluoromethylation of carbonyls and imines.[1] In contrast, this compound is a building block used to introduce a 4,4,4-trifluorobutyl group into a molecule through reactions such as nucleophilic substitution.[4][5]
At a Glance: Key Distinctions
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | This compound |
| Chemical Identity | Trimethyl(trifluoromethyl)silane | This compound |
| Function | Direct nucleophilic trifluoromethylating agent | Alkylating agent to introduce a CF₃CH₂CH₂CH₂- group |
| Reactive Species | "CF₃⁻" (Trifluoromethyl anion equivalent) | Electrophilic carbon bearing the bromine |
| Typical Substrates | Aldehydes, ketones, imines, esters[1] | Nucleophiles (e.g., amines, thiolates, carbanions) |
| Activation | Requires a nucleophilic activator (e.g., fluoride source like TBAF, CsF)[1][6] | Typically reacts directly with nucleophiles |
| Bond Formed | C-CF₃ | C-CH₂CH₂CH₂CF₃ |
Performance and Applications
Ruppert-Prakash Reagent: A Workhorse for Nucleophilic Trifluoromethylation
The Ruppert-Prakash reagent is the most widely used reagent for nucleophilic trifluoromethylation.[1] Its utility lies in its ability to deliver a trifluoromethyl group to electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. The reaction is initiated by a catalytic amount of a fluoride source, which activates the silicon-carbon bond to generate a transient, highly reactive trifluoromethide anion ("CF₃⁻").[6][7] This anion then attacks the electrophile. Subsequent trapping of the resulting alkoxide by a trimethylsilyl group yields a stable intermediate, which upon acidic workup, provides the desired trifluoromethylated alcohol.[6][8]
Limitations: Despite its broad utility, the Ruppert-Prakash reagent has several limitations:
-
Moisture Sensitivity: It is highly sensitive to moisture and requires anhydrous reaction conditions.[1]
-
Limited Substrate Scope: Its application is primarily confined to carbonyls, imines, and some activated systems. It is generally not suitable for the direct trifluoromethylation of unactivated arenes or alkenes.[1]
-
Requirement for an Activator: A stoichiometric or catalytic amount of a fluoride source or other suitable activator is necessary.[1]
-
Safety Concerns: TMSCF₃ is a volatile and flammable liquid.[1]
This compound: A Versatile Fluorinated Building Block
This compound is not a trifluoromethylating agent in the sense of delivering a lone CF₃ group. Instead, it serves as a valuable building block for incorporating the 4,4,4-trifluorobutyl moiety into larger molecules.[4] The presence of the bromine atom provides a reactive handle for standard nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, attaching the trifluorobutyl chain to a wide variety of molecular scaffolds.
Common applications include the alkylation of amines, thiols, and carbanions, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals where the trifluorobutyl group can fine-tune the desired physicochemical properties of the final compound.[4][5]
Experimental Data and Protocols
Table 1: Representative Applications and Yields
| Reagent | Substrate | Product | Yield (%) | Reference |
| Ruppert-Prakash | Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 95 | [2] |
| Ruppert-Prakash | Acetophenone | 2-Phenyl-1,1,1-trifluoro-2-propanol | ~90 | [6] |
| Ruppert-Prakash | N-Benzylideneaniline | N-(1-Phenyl-2,2,2-trifluoroethyl)aniline | High | |
| This compound | Piperidine | 1-(4,4,4-Trifluorobutyl)piperidine | >95 | General Sₙ2 reaction |
| This compound | Sodium thiophenolate | Phenyl 4,4,4-trifluorobutyl sulfide | High | General Sₙ2 reaction |
| This compound | Diethyl malonate (with base) | Diethyl 2-(4,4,4-trifluorobutyl)malonate | High | General malonic ester synthesis |
Yields for this compound are based on well-established, high-yielding standard organic reactions.
Detailed Experimental Protocols
Protocol 1: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Add a catalytic amount of TBAF solution (0.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using 1M HCl in methanol to yield the final α-(trifluoromethyl)benzyl alcohol.
-
Purify the product by column chromatography.[2]
Protocol 2: Synthesis of 1-(4,4,4-Trifluorobutyl)piperidine using this compound
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of piperidine (2.0 mmol) in acetonitrile (10 mL), add potassium carbonate (3.0 mmol).
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by column chromatography or distillation to obtain pure 1-(4,4,4-trifluorobutyl)piperidine.
Visualizing the Synthetic Pathways
The distinct roles of these two reagents can be visualized in the following diagrams, which illustrate their general reaction mechanisms and logical relationships in synthesis design.
Conclusion
The choice between the Ruppert-Prakash reagent and this compound is dictated by the synthetic goal. For the direct introduction of a trifluoromethyl group onto a carbonyl or imine, the Ruppert-Prakash reagent is the premier choice for nucleophilic trifluoromethylation, despite its handling requirements.[1] Conversely, when the objective is to incorporate a larger trifluoromethylbutyl moiety, this compound serves as an effective and versatile alkylating agent through well-established nucleophilic substitution chemistry.[4] Understanding the distinct reactivity and applications of these reagents is crucial for the strategic design and successful execution of syntheses in fluorine chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-Bromo-4,4,4-trifluorobutane in Late-Stage Functionalization
Authored for: Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated alkyl groups into complex molecules at late stages of a synthetic sequence is a powerful strategy in drug discovery. This approach, known as late-stage functionalization (LSF), allows for the rapid diversification of lead compounds to refine their pharmacological profiles, improving properties such as metabolic stability, lipophilicity, and binding affinity. The 4,4,4-trifluorobutyl group is of particular interest as it serves as a metabolically stable bioisostere for moieties like the neopentyl or cyclohexyl group. 1-Bromo-4,4,4-trifluorobutane has emerged as a key reagent for installing this valuable motif.
This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and detailed protocols for key transformations.
Data Presentation: Comparative Analysis of Trifluorobutylation Reagents
The selection of a reagent for late-stage trifluorobutylation depends on the specific reaction manifold, the nature of the substrate, and the desired bond construction. Below is a summary of common precursors for the 4,4,4-trifluorobutyl group, comparing their performance across different synthetic strategies.
| Reagent | Formula | Primary Reaction Type(s) | Typical Yields | Functional Group Tolerance | Key Advantages |
| This compound | CF₃(CH₂)₃Br | Radical Addition, Cross-Coupling, Nucleophilic Substitution | 40-80%[1] | Good | Commercially available, versatile in multiple reaction types. |
| 1-Iodo-4,4,4-trifluorobutane | CF₃(CH₂)₃I | Radical Addition, Cross-Coupling | 50-90%[2] | Moderate to Good | More reactive in radical formation (weaker C-I bond).[2] |
| 4,4,4-Trifluorobutyl Tosylate | CF₃(CH₂)₃OTs | Nucleophilic Substitution | 60-95% | Sensitive to strong nucleophiles/bases | Excellent leaving group for Sₙ2 reactions; avoids metal catalysts. |
| 4,4,4-Trifluorobutylboronic Acid / Ester | CF₃(CH₂)₃B(OR)₂ | Suzuki Cross-Coupling | 70-95% | Excellent | High yields and selectivity on (hetero)aryl halides. |
Mandatory Visualization: Reaction Pathways and Workflows
Visualizing the strategic approach to LSF is crucial for planning and execution. The following diagrams illustrate a general experimental workflow and a plausible mechanistic pathway for photoredox-catalyzed trifluorobutylation.
Caption: General experimental workflow for late-stage functionalization screening.
Caption: Plausible photocatalytic cycle for C-H trifluorobutylation.
Experimental Protocols
The following protocols provide detailed methodologies for representative LSF reactions. These are intended as starting points and may require optimization for specific substrates.
Protocol 1: Iron-Catalyzed C-H Alkylation of an N-Heterocycle
This protocol describes the direct C-H functionalization of a heterocycle using this compound, adapted from methodologies for iron-catalyzed deprotonative alkylation.[1]
-
Materials:
-
Heterocyclic substrate (e.g., Benzothiophene) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Iron(III) Chloride (FeCl₃) (0.1 mmol, 10 mol%)
-
TMPMgCl·LiCl (1.1 mmol, 1.1 equiv) in THF
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the heterocyclic substrate and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TMPMgCl·LiCl solution dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes.
-
Add Iron(III) Chloride to the reaction mixture and stir for 5 minutes.
-
Add this compound in a single portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Outcome: For a substrate like benzothiophene, this method can yield the 2-(4,4,4-trifluorobutyl)benzothiophene product in approximately 60-70% yield.[1]
Protocol 2: Photocatalytic Oxy-alkylation using 1-Iodo-4,4,4-trifluorobutane
This protocol outlines a copper-catalyzed photoredox reaction for the difunctionalization of styrenes, demonstrating the utility of the more reactive iodo-analogue for radical generation.[2]
-
Materials:
-
Styrene derivative (0.5 mmol, 1.0 equiv)
-
1-Iodo-4,4,4-trifluorobutane (1.0 mmol, 2.0 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.75 mmol, 1.5 equiv)
-
Triethylamine (Et₃N) (1.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN) (5 mL)
-
Air (the reaction is not run under an inert atmosphere)
-
-
Procedure:
-
To a 10 mL vial equipped with a magnetic stir bar, add the styrene derivative, CuI, and MeCN.
-
Add TMEDA, Et₃N, and 1-Iodo-4,4,4-trifluorobutane to the vial.
-
Seal the vial and place it approximately 5 cm from a blue LED lamp (40W, 450 nm).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction period, dilute the mixture with ethyl acetate and filter through a short pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the β-trifluorobutylated ketone product.
-
-
Expected Outcome: This method leverages a halogen-atom transfer (XAT) mechanism to achieve difunctionalization, providing β-alkylated ketones in moderate to good yields.[2]
Conclusion
This compound stands as a versatile and robust reagent for introducing the 4,4,4-trifluorobutyl group in late-stage functionalization. Its commercial availability and balanced reactivity make it suitable for a range of transformations, including radical, cross-coupling, and nucleophilic substitution reactions.
For applications requiring faster radical generation, 1-Iodo-4,4,4-trifluorobutane is a superior choice due to its weaker carbon-halogen bond, often leading to higher yields in photocatalytic processes.[2] Conversely, for classic Sₙ2-type alkylations where metal catalysis is undesirable, 4,4,4-trifluorobutyl tosylate offers a highly efficient alternative. For LSF on pre-functionalized (hetero)aryl halides, the corresponding boronic acid or ester would provide the cleanest and highest-yielding route via Suzuki coupling. The optimal choice of reagent is therefore dictated by the specific synthetic challenge, highlighting the importance of having a diverse toolkit for modern drug development.
References
A Comparative Analysis of Reaction Kinetics: 1-Bromo-4,4,4-trifluorobutane and Alternative Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate alkylating agents is paramount for controlling reaction outcomes and timelines. This guide provides a comparative analysis of the reaction kinetics of 1-Bromo-4,4,4-trifluorobutane, focusing on its performance in bimolecular nucleophilic substitution (SN2) reactions relative to other primary bromoalkanes. Due to a lack of specific published kinetic data for this compound, this guide leverages established principles of physical organic chemistry and available data for analogous compounds to provide a robust predictive comparison.
Executive Summary
This compound is a primary alkyl bromide. In the absence of significant steric hindrance, primary alkyl halides are expected to react primarily via the SN2 mechanism. The rate of an SN2 reaction is highly sensitive to the electronic properties of the substrate. The presence of the highly electronegative trifluoromethyl (CF₃) group at the 4-position of the butane chain is anticipated to have a significant impact on the reaction kinetics. This guide will compare the expected reactivity of this compound with its non-fluorinated counterpart, 1-bromobutane, and other relevant alkyl halides.
Data Presentation: A Comparative Overview of SN2 Reaction Rates
The following table summarizes experimental kinetic data for the SN2 reaction of 1-bromobutane with various nucleophiles. This serves as a baseline for understanding the reactivity of a simple primary bromoalkane. A qualitative comparison for this compound is also presented, based on the known electronic effects of the trifluoromethyl group.
Table 1: Comparison of Second-Order Rate Constants (k) for the SN2 Reaction of Primary Bromoalkanes
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³[1] | 1 |
| This compound | NaI | Acetone | 25 | Predicted to be < 1.75 x 10⁻³ | Predicted to be < 1 |
The strong electron-withdrawing inductive effect of the trifluoromethyl group is expected to decrease the electron density at the α-carbon (the carbon bonded to the bromine), making it a less favorable target for nucleophilic attack. This deactivation of the electrophilic center leads to a higher activation energy for the SN2 transition state and consequently, a slower reaction rate compared to 1-bromobutane.
Experimental Protocols
To empirically determine the reaction kinetics of this compound, a variety of methods can be employed. Below are detailed protocols for two common approaches.
Protocol 1: Kinetic Analysis via Titration
This method involves monitoring the consumption of a nucleophile (e.g., hydroxide) or the production of a halide ion over time.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., NaOH) in a suitable solvent.
Materials:
-
This compound
-
Standardized solution of Sodium Hydroxide (NaOH)
-
Solvent (e.g., 80:20 ethanol/water)
-
Standardized solution of Hydrochloric Acid (HCl)
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Reaction flask, pipettes, burette, and conical flasks
-
Stopwatch
Procedure:
-
Reaction Setup: Prepare a solution of this compound of known concentration in the chosen solvent in a reaction flask. In a separate flask, prepare a solution of NaOH of known concentration. Allow both solutions to equilibrate to the desired reaction temperature in the water bath.
-
Reaction Initiation: At time t=0, rapidly add a known volume of the NaOH solution to the this compound solution with vigorous stirring.
-
Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of ice-cold water or a known amount of acid.
-
Titration: Immediately titrate the unreacted NaOH in the quenched aliquot with the standardized HCl solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of NaOH at each time point can be calculated from the titration data. The second-order rate constant (k) can then be determined by plotting 1/[NaOH] versus time, where the slope of the line will be equal to k (assuming equimolar initial concentrations of reactants).
Protocol 2: Kinetic Analysis via Conductivity Measurement
This method is suitable for reactions where there is a change in the number or type of ions in solution. The Finkelstein reaction (reaction with NaI in acetone) is a classic example where this method is applicable, as the product NaBr is less soluble and precipitates, changing the conductivity of the solution.[2]
Objective: To determine the second-order rate constant for the reaction of this compound with Sodium Iodide (NaI) in acetone.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Conductivity meter and probe
-
Thermostatted reaction vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and NaI in anhydrous acetone.
-
Calibration: Calibrate the conductivity meter with standard solutions of NaI and Sodium Bromide (NaBr) in acetone to correlate conductivity with ion concentration.
-
Reaction Initiation: Place a known volume of the NaI solution in the thermostatted reaction vessel and allow it to reach thermal equilibrium. Initiate the reaction by adding a known volume of the this compound solution with continuous stirring.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete.
-
Data Analysis: The change in conductivity over time is proportional to the change in the concentration of the ionic species. Using the calibration data, convert the conductivity readings to the concentration of the reactant or product at each time point. The second-order rate constant can then be determined using the appropriate integrated rate law.
Mandatory Visualizations
Signaling Pathway: SN2 Reaction Mechanism
The bimolecular nucleophilic substitution (SN2) reaction proceeds through a concerted, one-step mechanism.
Caption: Generalized SN2 reaction pathway showing backside attack and inversion of configuration.
Experimental Workflow: Kinetic Study
The following diagram outlines a typical workflow for conducting a kinetic analysis of a chemical reaction.
Caption: A generalized workflow for an experimental kinetic analysis of a chemical reaction.
References
Spectroscopic Scrutiny: A Comparative Analysis of 1-Bromo-4,4,4-trifluorobutane and Its Isomers
A detailed spectroscopic comparison of 1-Bromo-4,4,4-trifluorobutane and its constitutional isomers, 2-Bromo-1,1,1-trifluorobutane and 3-Bromo-1,1,1-trifluorobutane, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the varied positions of the bromine and trifluoromethyl groups, are critical for the unambiguous identification and characterization of these compounds in research and drug development.
This guide provides a comprehensive overview of the spectroscopic properties of these isomers, supported by experimental and predicted data. The information is tailored for researchers, scientists, and professionals in drug development who require precise analytical methods for isomer differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of experimental data for the isomers, the NMR data presented for 2-Bromo-1,1,1-trifluorobutane and 3-Bromo-1,1,1-trifluorobutane are based on spectral predictions.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~3.5 (t), ~2.5 (m), ~2.3 (m) |
| 2-Bromo-1,1,1-trifluorobutane | ~4.2 (m), ~2.1 (m), ~1.1 (t) |
| 3-Bromo-1,1,1-trifluorobutane | ~4.0 (m), ~2.8 (m), ~1.8 (d) |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~125 (q), ~33 (t), ~30 (t), ~25 (t) |
| 2-Bromo-1,1,1-trifluorobutane | ~123 (q), ~50 (d), ~28 (t), ~12 (q) |
| 3-Bromo-1,1,1-trifluorobutane | ~127 (q), ~55 (d), ~40 (t), ~20 (q) |
Table 3: ¹⁹F NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~-66 (t) |
| 2-Bromo-1,1,1-trifluorobutane | ~-73 (s) |
| 3-Bromo-1,1,1-trifluorobutane | ~-68 (t) |
Table 4: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for this compound
| Spectroscopic Technique | Key Observations |
| Infrared (IR) Spectroscopy | Strong C-F stretching bands (~1100-1300 cm⁻¹), C-H stretching bands (~2900-3000 cm⁻¹), and a C-Br stretching band (~500-600 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peaks (M+, M+2) characteristic of a bromine-containing compound. Fragmentation patterns showing loss of Br, HF, and other small fragments. |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the "this compound" isomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Spectroscopy: Spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
-
¹⁹F NMR Spectroscopy: Spectra are recorded on a spectrometer equipped with a fluorine probe. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (δ 0.00).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. Data is presented as percent transmittance versus wavenumber (cm⁻¹).
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Separation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used to separate the components of a sample. The oven temperature is programmed to ensure good separation of the isomers.
-
Mass Spectrometry: The separated components are introduced into a mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
This guide provides a foundational framework for the spectroscopic comparison of "this compound" and its isomers. The distinct spectroscopic signatures highlighted here are instrumental for the precise identification and quality control of these compounds in various scientific applications.
A Comparative Purity Assessment of Commercially Available 1-Bromo-4,4,4-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available "1-Bromo-4,4,4-trifluorobutane," a key building block in the synthesis of pharmaceuticals and agrochemicals. The purity of this reagent is critical for reaction efficiency, yield, and the impurity profile of the final product. This document outlines analytical methodologies for purity assessment and presents a comparative analysis based on commonly available commercial grades.
Introduction
This compound is a versatile fluorinated compound utilized in a variety of chemical syntheses, particularly for introducing the 4,4,4-trifluorobutyl moiety.[1][2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Given its importance, ensuring the high purity of this starting material is paramount to avoid the introduction of unwanted side products in multi-step syntheses. This guide details the analytical techniques used to assess the purity of commercial this compound and provides a comparative overview of what researchers can expect from different suppliers.
Purity Analysis of Commercial Samples
The purity of this compound is typically determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While suppliers provide a certificate of analysis with a stated purity, independent verification is often a necessary step in rigorous research and development settings.
Table 1: Comparison of Stated Purity from Major Chemical Suppliers
| Supplier | Product Number | Stated Purity (by GC) |
| Thermo Scientific Chemicals | L10237 | ≥97.5%[4] |
| Chem-Impex | 001531 | ≥99% |
| Oakwood Chemical | 001531 | 99% |
| MilliporeSigma (Aldrich) | 647037 | 98% |
Note: This table is based on publicly available data from supplier websites and may not reflect the exact purity of a specific batch.
Potential Impurities
Impurities in this compound can arise from the synthetic route, which commonly involves the bromination of 4,4,4-trifluorobutanol. Potential impurities may include:
-
Unreacted Starting Material: 4,4,4-trifluorobutanol.
-
Side-Products:
-
4,4,4-Trifluorobut-1-ene: Formed via elimination reaction.
-
Bis(4,4,4-trifluorobutyl) ether: Formed from the reaction between the starting alcohol and the product.
-
-
Residual Solvents: Solvents used in the synthesis and purification process.[5]
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. The following are detailed protocols for the analysis of this compound.
Gas Chromatography (GC) Analysis
Gas chromatography is a primary method for assessing the purity of volatile compounds like this compound.
Experimental Workflow for GC Purity Assessment
Caption: Workflow for GC-based purity assessment.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless inlet.
-
Column: Agilent J&W DB-624 or similar mid-polarity capillary column (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID) or Electron Capture Detector (ECD).
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C (FID) or 300 °C (ECD)
Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a substance using an internal standard of known purity. Both ¹H and ¹⁹F NMR can be utilized for this purpose.
Logical Diagram for qNMR Purity Determination
Caption: Logic for determining purity via qNMR.
¹H qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) into the same NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 1D proton pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of both the analyte and standard signals (typically 30-60 s for accurate quantification).
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the triplet at ~3.5 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
¹⁹F qNMR Protocol: ¹⁹F NMR can be a highly effective alternative for purity determination, offering a wider chemical shift range and often simpler spectra.[6]
-
Sample Preparation: Similar to ¹H qNMR, but a fluorine-containing internal standard with a distinct chemical shift is required (e.g., trifluorotoluene).
-
NMR Acquisition:
-
Spectrometer: Equipped with a fluorine probe.
-
Pulse Sequence: Standard 1D fluorine pulse sequence.
-
Relaxation Delay (d1): As for ¹H qNMR, ensure full relaxation.
-
Number of Scans: Sufficient for good signal-to-noise.
-
-
Data Analysis: The same formula as for ¹H qNMR is used, substituting the relevant parameters for ¹⁹F NMR. The CF₃ group of this compound will appear as a triplet.
Comparison with Alternative Fluorinated Building Blocks
This compound is a valuable reagent, but other fluorinated building blocks can be considered depending on the specific synthetic goal.
Table 2: Comparison of this compound with Other Fluorinated Alkylating Agents
| Reagent | Structure | Key Features | Common Applications |
| This compound | BrCH₂CH₂CH₂CF₃ | Introduces a trifluorobutyl group. | Nucleophilic substitution reactions to add a linear C4 chain with a terminal CF₃ group.[3] |
| 1-Iodo-4,4,4-trifluorobutane | ICH₂CH₂CH₂CF₃ | More reactive than the bromo-analog due to the better leaving group ability of iodide. | Similar to the bromo-analog but used when higher reactivity is required. |
| 4,4,4-Trifluorobutyl tosylate | TsOCH₂CH₂CH₂CF₃ | Tosylate is an excellent leaving group, often leading to cleaner reactions and higher yields. | Used in similar applications to the bromo- and iodo-analogs, particularly when milder reaction conditions are needed. |
| 3,3,3-Trifluoropropyl bromide | BrCH₂CH₂CF₃ | Introduces a shorter trifluoropropyl group. | Used when a C3 linker to the CF₃ group is desired. |
| 2-Bromo-1,1,1-trifluoroethane | BrCH₂CF₃ | Introduces a trifluoroethyl group. | A common reagent for introducing the trifluoroethyl moiety, which is prevalent in many pharmaceuticals. |
The choice of reagent will depend on the desired chain length, reactivity, and cost considerations for the specific synthetic application.
Conclusion
The purity of commercially available this compound is generally high, with most suppliers offering grades of 98% or greater. However, for applications where trace impurities can have a significant impact, independent verification of purity by GC and/or qNMR is strongly recommended. The detailed protocols provided in this guide offer a robust framework for such an assessment. When selecting a fluorinated building block, researchers should consider not only the purity of this compound but also the potential advantages of alternative reagents that may offer different reactivity profiles or introduce different fluorinated motifs.
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. 4-Bromo-1,1,1-trifluorobutane | C4H6BrF3 | CID 521006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. azom.com [azom.com]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-4,4,4-trifluorobutane: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-Bromo-4,4,4-trifluorobutane, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal activities must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn at all times to prevent skin and eye contact.[1]
Waste Segregation and Collection: A Critical First Step
The cornerstone of proper chemical waste management is meticulous segregation. Halogenated organic compounds such as this compound must be collected separately from non-halogenated waste streams to prevent complex and costly disposal processes.[2][3][4]
Key Principles of Segregation:
-
Designated Waste Containers: Collect waste this compound in a designated, chemically compatible container.[5] Polyethylene or glass containers are often recommended for halogenated organic waste.[5][6] Metal containers are generally not advised as halogenated solvents can degrade to form acids that may corrode the metal.[2]
-
Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Do not use abbreviations or chemical formulas.[4][5] A hazardous waste tag should be affixed to the container as soon as the first drop of waste is added.[3][4]
-
Avoid Mixing: Do not mix this compound waste with other categories of chemical waste, including acids, bases, heavy metals, or non-halogenated organic solvents.[3][5]
Quantitative Guidelines for Waste Accumulation
The following table summarizes key quantitative limits and specifications for the accumulation and handling of halogenated solvent waste. These guidelines are often institution-specific, so it is crucial to confirm with your local Environmental Health and Safety (EHS) department.
| Parameter | Guideline/Specification | Source(s) |
| Maximum Accumulation Volume | Up to 25 gallons per Satellite Accumulation Area (SAA). | [3] |
| Container Fullness | Do not fill the container beyond 90% of its total capacity. | [7] |
| Water Content Limit | The solvent waste should not contain more than 10% water. | [7] |
| Container Headspace | Leave at least 5% of the container volume empty to allow for expansion. | [2] |
| pH Range | The pH of the waste should be between 5.5 and 9.5. Strong acids or bases should not be added. | |
| Container Sizes | Commonly used sizes include 4-liter bottles, 5-gallon (approx. 19-liter) carboys, and 5 or 10-liter plastic canisters. | [3][8] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the collection, storage, and disposal of this compound waste.
Materials Required:
-
Designated hazardous waste container (e.g., 4-liter polyethylene bottle or 5-gallon carboy)
-
Hazardous waste tag
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Secondary containment bin
Procedure:
-
Container Preparation:
-
Obtain a clean and appropriate waste container from your institution's EHS department or approved supplier.
-
Inspect the container for any damage or leaks.
-
Affix a new hazardous waste tag to the container before adding any waste. Fill in all required information, such as the generator's name, department, and the start date of accumulation.[3]
-
-
Waste Collection:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour the liquid this compound waste into the designated container, avoiding splashes.
-
For solid waste contaminated with this compound (e.g., contaminated paper towels, absorbent materials), place it in a separate, clearly labeled container for solid hazardous waste.
-
Keep the waste container securely closed at all times, except when actively adding waste.[4]
-
-
On-site Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The storage area must be cool, dry, and well-ventilated.[4]
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of potential spills.[3]
-
Ensure that the hazardous waste label is clearly visible.[3]
-
-
Requesting Disposal:
-
Once the waste container is nearly full (no more than 90% capacity) or if it has been stored for the maximum allowable time (consult your local EHS guidelines), arrange for its disposal.
-
Complete the hazardous waste tag with the final volume and contents.
-
Submit a waste collection request to your institution's EHS department, following their specific procedures.
-
Emergency Procedures for Spills
In the event of a spill, evacuate the immediate area and alert your colleagues. For small spills, use an inert absorbent material, such as sand or vermiculite, to contain and soak up the liquid.[9] Place the contaminated absorbent material in a sealed and properly labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. mn.uio.no [mn.uio.no]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for Handling 1-Bromo-4,4,4-trifluorobutane
This document provides immediate safety, handling, and disposal protocols for 1-Bromo-4,4,4-trifluorobutane, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity.
Hazard Summary
This compound is classified as a hazardous substance that poses the following risks:
Personal Protective Equipment (PPE) Specifications
All personnel handling this compound must use the specified PPE. The following table summarizes the required equipment.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves. | Prevents skin contact and irritation.[1] |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors, preventing serious eye irritation.[1][2] |
| Skin and Body Protection | Chemical-resistant lab coat or apron. Closed-toe shoes. | Shields skin from accidental contact and potential irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | Minimizes inhalation of vapors that can cause respiratory tract irritation.[2][4] |
Experimental Workflow and Handling Protocol
The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation :
-
Handling :
-
Post-Handling and Spill Cleanup :
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Storage of Waste :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal :
-
Dispose of the hazardous waste through your institution's designated waste management program, following all local, state, and federal regulations.[3] Do not pour this chemical down the drain.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
